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  • Product: Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate
  • CAS: 78648-41-6

Core Science & Biosynthesis

Foundational

Engineering the Thioether Linkage: A Comprehensive Guide to the Synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide Executive Summary The synthesis of complex heterocyclic scaffolds often hin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The synthesis of complex heterocyclic scaffolds often hinges on the precise construction of acyclic precursors. Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) is a highly versatile thioether intermediate[1]. It serves as the foundational building block for synthesizing 3-carbomethoxy-4-oxotetrahydrothiophenes[2], which are subsequently annulated to form methylthieno[3,4-d]pyrimidine cores[3]. These cores are the structural basis for a novel class of emissive RNA alphabets (e.g., mthC, mthU, mthA, mthG) used to probe enzymatic activities, such as those of Cytidine Deaminase (CDA) and T7 RNA Polymerase[4],[5].

As an Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a highly controlled molecular assembly. This guide dissects the mechanistic causality, provides a self-validating experimental protocol, and outlines the downstream utility of this critical intermediate.

Mechanistic Rationale & Chemical Logic

The formation of methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is achieved via a sulfa-Michael addition (a 1,4-conjugate addition) between methyl thioglycolate (the nucleophile) and methyl crotonate (the Michael acceptor)[4],[2].

Why this specific pathway?

According to Hard-Soft Acid-Base (HSAB) theory, the thiolate anion generated from methyl thioglycolate is a highly polarizable, "soft" nucleophile. The β-carbon of the α,β-unsaturated ester (methyl crotonate) is a "soft" electrophile. This perfect orbital matching ensures exclusive 1,4-conjugate addition over 1,2-carbonyl attack.

Furthermore, the choice of methyl esters (rather than ethyl or bulkier variants) is a strategic forward-looking decision. In downstream applications, this acyclic thioether must undergo a base-mediated Dieckmann/Claisen condensation to form a cyclic sulfide[3]. Methyl esters exhibit minimal steric hindrance, facilitating rapid and high-yielding cyclization in subsequent steps.

ReactionPathway R1 Methyl Thioglycolate (Soft Nucleophile) Int Thiolate Intermediate R1->Int Deprotonation R2 Methyl Crotonate (Soft Electrophile) Prod Target Thioether (CAS 78648-41-6) R2->Prod Michael Acceptor Cat Amine Base (Catalyst) Cat->Int Int->Prod 1,4-Conjugate Addition

Fig 1: Sulfa-Michael addition pathway for the target thioether.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each phase includes built-in analytical checkpoints to confirm success before proceeding.

Reagents Required
  • Methyl thioglycolate: 1.0 equivalent (e.g., 10.0 mmol, 1.06 g)

  • Methyl crotonate: 1.1 equivalents (11.0 mmol, 1.10 g) — Slight excess ensures complete consumption of the malodorous thiol.

  • Triethylamine (Et₃N): 0.1 equivalents (1.0 mmol, 101 mg) — Mild base catalyst.

  • Solvent: Anhydrous Methanol (10 mL).

Step-by-Step Workflow

Step 1: Reaction Setup & Initiation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve methyl crotonate in anhydrous methanol.

  • Add the Et₃N catalyst and cool the mixture to 0 °C using an ice bath.

  • Dropwise add methyl thioglycolate over 10 minutes.

  • Causality Check: Dropwise addition prevents localized heating. While the sulfa-Michael addition is robust, excess heat can promote premature transesterification or unwanted oligomerization.

Step 2: Progress Monitoring (The Validation Checkpoint)

  • Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 4 hours.

  • Self-Validation via TLC: Spot the reaction mixture against the starting materials on silica gel plates (Eluent: 80:20 Hexanes/Ethyl Acetate).

  • Staining: UV light will not effectively visualize the aliphatic products. Submerge the plate in a basic Potassium Permanganate (KMnO₄) stain and gently heat.

  • Expected Result: The product will appear as a distinct, bright yellow spot (due to rapid oxidation of the thioether) on a purple background, with an Rf value distinct from the starting materials.

Step 3: Quenching & Workup

  • Concentrate the reaction mixture under reduced pressure to remove methanol.

  • Redissolve the crude oil in Dichloromethane (DCM, 20 mL) and transfer to a separatory funnel.

  • Wash with 1M HCl (10 mL) followed by brine (10 mL).

  • Causality Check: The acidic wash is critical. It protonates and completely removes the Et₃N catalyst. If the base is left in the mixture during distillation or storage, it can trigger a retro-Michael reaction or premature Claisen condensation[2].

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 4: Analytical Confirmation

  • ¹H NMR (CDCl₃, 400 MHz): Validation is confirmed by the complete disappearance of the alkene protons of methyl crotonate (δ 5.8–7.0 ppm). The product will display a characteristic doublet for the terminal methyl group (CH₃-CH) around δ 1.3 ppm, a multiplet for the chiral methine proton (CH-S), and two distinct singlets for the methoxy groups (-OCH₃) around δ 3.7 ppm.

Quantitative Data & Reaction Optimization

The choice of base and solvent dictates the purity profile of the thioether. Strong bases (like Sodium Hydride or Sodium Methoxide) are strictly avoided at this stage because they initiate the downstream Claisen condensation prematurely, leading to complex isomeric mixtures[2].

Table 1: Optimization of Sulfa-Michael Addition Conditions

EntryCatalyst (Eq.)SolventTemp (°C)Time (h)Yield (%)Observation / Causality
1NoneMeOH6524<10Lack of thiolate generation prevents nucleophilic attack.
2Et₃N (0.1)DCM251278Aprotic solvent slows down the proton-transfer step.
3 Et₃N (0.1) MeOH 25 4 >94 Optimal. Protic solvent stabilizes the enolate transition state.
4DBU (0.05)THF0 to 25296Highly efficient, but DBU is harder to remove during workup.
5NaOMe (1.0)MeOH654N/AYields complex mixtures of cyclized tetrahydrothiophenes[2].

Downstream Applications: Forging Emissive RNA Alphabets

The synthesized methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is not an end-product; it is a highly engineered precursor.

In advanced chemical biology, this acyclic thioether is subjected to a base-mediated Dieckmann/Claisen condensation to yield a cyclic sulfide (3-carbomethoxy-4-oxotetrahydrothiophene)[3],[2]. This cyclic intermediate is then reacted with hydroxylamine to form an oxime, which is subsequently annulated to construct a methylthieno[3,4-d]pyrimidine core[3].

This core is the foundation of a new variant of emissive RNA alphabets (e.g., mthC, mthU)[5]. These fluorescent ribonucleoside analogues exhibit large bathochromic shifts and are highly susceptible to microenvironmental changes, making them ideal for real-time monitoring of enzymatic deamination by Cytidine Deaminase (CDA)[4],[6].

Downstream S1 Target Thioether (Acyclic Precursor) S2 Dieckmann Condensation (Base-Mediated Cyclization) S1->S2 S3 Cyclic Sulfide Intermediate (Tetrahydrothiophene) S2->S3 S4 Pyrimidine Annulation (via Oxime Formation) S3->S4 S5 Emissive RNA Alphabets (mthC, mthU, mthA, mthG) S4->S5

Fig 2: Downstream synthetic workflow to emissive RNA alphabets.

References

  • Ludford, P. T., Li, Y., Yang, S., & Tor, Y. (2021). "Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides." Organic & Biomolecular Chemistry, 19(28), 6237–6243. URL:[Link]

  • Ludford, P. T., Yang, S., Bucardo, M. S., & Tor, Y. (2022). "A New Variant of Emissive RNA Alphabets." Chemistry - A European Journal, 28(13), e202104472. URL:[Link]

  • Liu, H.-J., & Ngooi, T. K. (1982). "An improved procedure for the preparation of 3-carbomethoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene." Canadian Journal of Chemistry, 60(4), 437-439. URL: [Link]

Sources

Exploratory

A Strategic Guide to Unveiling the Biological Activity of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate: An In-Depth Technical Guide for Researchers

Foreword: Charting a Course for a Novel Chemical Entity In the landscape of drug discovery and chemical biology, countless novel molecules are synthesized with the potential for significant biological activity, yet they...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Course for a Novel Chemical Entity

In the landscape of drug discovery and chemical biology, countless novel molecules are synthesized with the potential for significant biological activity, yet they remain uncharacterized. Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, identified by its CAS number 78648-41-6, is one such entity[1][2][3][4][5]. While its synthesis and basic chemical identity are known, its interactions with biological systems are, to date, undefined. This guide provides a comprehensive, technically-grounded roadmap for the systematic evaluation of this compound's biological potential. We will eschew a rigid, templated approach in favor of a logical, multi-pronged strategy that begins with predictive, in silico analyses and progresses through a cascade of robust in vitro assays. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind them.

Introduction to the Candidate: Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is a small molecule featuring two key functional groups: a thioether linkage and two methyl ester moieties[2]. The presence of the thioether is of particular interest, as this functional group is found in a variety of biologically active molecules and can be susceptible to oxidation in biological systems, potentially leading to bioactivation or changes in molecular properties[6][7]. Thioesters, which are structurally related, are crucial intermediates in numerous biosynthetic pathways, including fatty acid metabolism and the formation of acetyl-CoA, highlighting the potential for molecules containing thio-linkages to interact with metabolic enzymes[6][8][9]. The ester groups confer a degree of hydrophobicity and may be subject to hydrolysis by cellular esterases, potentially altering the compound's structure and activity in situ.

Given the absence of existing biological data, a systematic and tiered approach to screening is paramount. This ensures a cost-effective and scientifically rigorous evaluation, starting with broad, high-throughput methods and narrowing down to more specific, mechanistic studies.

Phase I: In Silico Bioactivity Prediction - A Hypothesis-Generating Engine

Before committing to resource-intensive wet-lab experiments, a robust in silico assessment can provide invaluable, data-driven hypotheses about the potential biological targets and activities of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate. This initial step is crucial for guiding the design of subsequent in vitro assays[10][11].

Rationale for a Computational First-Pass

Computational screening allows for the rapid evaluation of a molecule against vast databases of known biological targets and pharmacophores[12]. By comparing the structural and physicochemical properties of our target compound to those of molecules with known activities, we can predict potential protein interactions, off-target effects, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties[10][11]. This approach is not a substitute for experimental validation but serves to prioritize and focus our empirical efforts.

Proposed In Silico Workflow

A multi-faceted computational approach is recommended, leveraging several predictive modeling techniques.

2.2.1 Quantitative Structure-Activity Relationship (QSAR) and Molecular Fingerprinting

QSAR models mathematically relate chemical structure to biological activity[10]. By calculating a variety of molecular descriptors for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, we can input this data into pre-existing, validated QSAR models for a wide range of biological endpoints, including toxicity and specific target activities. Similarly, molecular fingerprinting techniques can be used to search large databases like ChEMBL for structurally similar compounds with known bioactivities, a process often referred to as "target fishing"[11].

2.2.2 Molecular Docking

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein[12]. A panel of common drug targets, such as kinases, proteases, and G-protein coupled receptors, should be selected. The 3D structure of our compound will be docked into the active sites of these proteins to predict binding affinities and modes of interaction[10]. This can help to identify potential primary targets for the compound.

2.2.3 ADMET Prediction

Early prediction of a compound's pharmacokinetic and toxicity profile is essential[10][11]. A variety of web-based tools and software packages can predict properties such as aqueous solubility, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.

Visualization of the In Silico Workflow

InSilicoWorkflow cluster_input Input cluster_analysis Predictive Analysis cluster_output Output Input Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (SMILES/3D Structure) QSAR QSAR & Fingerprinting (Target Prediction) Input->QSAR Calculate Descriptors Docking Molecular Docking (Binding Affinity) Input->Docking Generate Conformers ADMET ADMET Prediction (Pharmacokinetics & Toxicity) Input->ADMET Calculate Properties Output Prioritized List of Potential Targets & Predicted Liabilities QSAR->Output Docking->Output ADMET->Output

Caption: Workflow for the initial in silico evaluation of the target compound.

Data Summary for In Silico Predictions

All predictive data should be compiled into a structured table for clear interpretation and to guide the subsequent experimental phase.

Prediction Type Methodology Predicted Outcome Confidence Score Implication for In Vitro Testing
Target Class QSAR/Fingerprintinge.g., Kinase, Proteasee.g., 0.75Prioritize kinase and protease screening panels
Specific Target Molecular Dockinge.g., EGFR, Cathepsin Be.g., -8.5 kcal/molSelect specific cell-based or biochemical assays
ADMET Property ADMET Predictione.g., Low BBB penetrationHighFocus on peripheral rather than CNS applications
Toxicity Flag ADMET Predictione.g., Potential hERG liabilityMediumInclude hERG liability assay in secondary screening

Phase II: In Vitro Screening Cascade - From Broad Strokes to Fine Detail

Based on the hypotheses generated in silico, a tiered in vitro screening cascade should be implemented[13][14][15]. This approach efficiently uses resources by first employing broad, high-throughput screens to identify any general biological activity, followed by more focused assays to elucidate the mechanism of action and specificity.

Tier 1: Primary High-Throughput Screening (HTS)

The initial goal is to determine if the compound exhibits any biological activity at a fundamental level. A panel of general assays is recommended.

3.1.1 Cytotoxicity/Cell Viability Assays

This is the foundational screen to assess the compound's effect on cell survival. It is crucial to test across a diverse panel of cell lines (e.g., cancerous and non-cancerous) to identify any potential selective toxicity[16].

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate in cell culture medium. Treat cells with a range of concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the treated plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ (half-maximal inhibitory concentration) values.

3.1.2 Antibacterial Activity Screening

The structural motifs of the compound do not preclude antimicrobial activity. A simple broth microdilution assay against a panel of representative Gram-positive and Gram-negative bacteria is a cost-effective primary screen[17].

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells[17].

  • Compound Dilution: Perform two-fold serial dilutions of the test compound in Mueller-Hinton Broth in a 96-well plate[17].

  • Inoculation and Incubation: Add the bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls. Incubate for 16-20 hours at 37°C[17].

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth[17].

Tier 2: Secondary and Target-Based Assays

If the primary screens yield a "hit" (e.g., selective cytotoxicity), the next tier of assays should be guided by these results and the initial in silico predictions.

3.2.1 Target-Based Biochemical Assays

If in silico modeling predicted interaction with a specific enzyme class (e.g., kinases), commercially available biochemical assay kits can be used to rapidly assess inhibitory activity. For example, if a kinase was predicted as a target, an in vitro kinase assay measuring the phosphorylation of a substrate in the presence of the compound would be appropriate.

3.2.2 Cell-Based Mechanistic Assays

To follow up on a cytotoxicity hit, assays that probe specific cellular pathways are necessary. Examples include:

  • Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to determine if cell death is occurring via apoptosis.

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

  • Reactive Oxygen Species (ROS) Assay: Given the thioether moiety, assessing whether the compound induces oxidative stress is a logical step.

Visualization of the In Vitro Screening Cascade

InVitroCascade cluster_tier1 Tier 1: Primary Screening cluster_decision cluster_tier2 Tier 2: Secondary & Mechanistic Assays cluster_conclusion Cytotoxicity Cytotoxicity Assay (e.g., MTT) Decision Hit Identified? Cytotoxicity->Decision Antimicrobial Antimicrobial Assay (e.g., MIC) Antimicrobial->Decision Biochemical Target-Based Biochemical Assays Decision->Biochemical Yes (Guided by in silico data) CellBased Cell-Based Mechanistic Assays Decision->CellBased Yes (Guided by primary hit) Conclusion Define Biological Activity & Mechanism of Action Biochemical->Conclusion CellBased->Conclusion

Caption: A tiered strategy for the in vitro biological evaluation of the compound.

Data Interpretation and Path Forward

The successful execution of this guide will result in a comprehensive preliminary profile of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate's biological activity. A positive outcome would be the identification of a validated "hit"—a repeatable, concentration-dependent activity in a secondary assay. Such a result would warrant further investigation, including structure-activity relationship (SAR) studies and potential lead optimization. A negative result across all primary screens, while not definitive proof of inactivity, would suggest that the compound is unlikely to possess potent biological effects under the tested conditions.

Conclusion

The exploration of novel chemical space is a cornerstone of therapeutic innovation. Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate currently represents a blank slate in the vast library of chemical compounds. By employing the systematic, hypothesis-driven approach outlined in this guide—blending predictive computational modeling with a logical cascade of in vitro experiments—researchers can efficiently and rigorously uncover its potential biological activities. This structured methodology not only maximizes the potential for discovery but also embodies the principles of sound scientific investigation.

References

  • Compound Screening — CVR CRUSH.
  • In Silico Functional Profiling of Small Molecules and Its Applications - ACS Publications.
  • CAS 78-64-8 Dihexoxy-sulfanyl-sulfanylidene-λ5-phosphane - Alfa Chemistry.
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem.
  • In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide - Benchchem.
  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions - SciSpace.
  • METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE - ChemBK.
  • Transfer learning applied in predicting small molecule bioactivity | bioRxiv.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
  • Thioester - Wikipedia.
  • How to Develop Effective in vitro Assays for Early Drug Discovery.
  • A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure - CS230 - Stanford University.
  • 2-氧代乙基)硫代]丁酸甲酯CAS#:78648-41-6; ChemWhat 代號:1142919.
  • Thioesters - YouTube.
  • Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
  • The Important Role of in Vitro Screening Related Services in Drug - Labinsights.
  • 6146-52-7 | 5-Nitroindole | Tetrahedron.
  • METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE.
  • 2-([[(2-metoxi-2-oxoetil)tio]metil]tio)acetato de metilo - Guidechem.
  • Thioesters provide a plausible prebiotic path to proto-peptides - PMC - NIH.
  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery | Biomacromolecules - ACS Publications.

Sources

Foundational

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate Derivatives and Analogs: A Comprehensive Guide to Synthesis, Mechanistic Pathways, and Applications in Emissive RNA Alphabets

Executive Summary The compound Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6; Formula: C₈H₁₄O₄S) is a highly versatile bifunctional acyclic thioether. While historically utilized as a general intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6; Formula: C₈H₁₄O₄S) is a highly versatile bifunctional acyclic thioether. While historically utilized as a general intermediate in organic synthesis, its most critical modern application lies in the development of isomorphic fluorescent nucleosides. Specifically, it serves as the foundational building block for the methylthieno[3,4-d]pyrimidine (mthN) RNA alphabet.

Native nucleic acids lack intrinsic fluorescence, making the real-time study of RNA folding, RNA-protein interactions, and enzymatic processing difficult without bulky external fluorophores. By utilizing this specific thioether, researchers can construct emissive nucleoside analogs that maintain native Watson-Crick base pairing while exhibiting significant bathochromic (red) shifts, thereby enabling high-fidelity biological probing.

Mechanistic Pathway: From Acyclic Thioether to Fused Heterocycles

The journey from simple commercially available reagents to complex fluorescent probes relies on a two-step cascade: a Thia-Michael Addition followed by a Dieckmann Condensation .

  • Thia-Michael Addition: The synthesis begins with the conjugate addition of methyl thioglycolate to methyl crotonate. The choice of methyl crotonate is highly deliberate; the β -methyl group on the crotonate is retained throughout the synthesis, ultimately becoming the methyl substituent on the thieno-fused pyrimidine core. This methyl group is the primary driver for the desirable red-shifted fluorescence of the final mthN analogs.

  • Dieckmann Condensation: The resulting acyclic thioether (Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate) contains two methyl ester groups. Under strongly basic conditions, an intramolecular Claisen-type cyclization (Dieckmann condensation) occurs, yielding a 5-membered cyclic sulfide (4-methyl-3-oxotetrahydrothiophene-2-carboxylate). This cyclic β -keto ester is the direct precursor to the thiophene ring of the fluorescent nucleobase.

SyntheticPathway N1 Methyl Thioglycolate + Methyl Crotonate N2 Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (Acyclic Thioether) N1->N2 Thia-Michael Addition (Base Catalyst) N3 4-Methyl-3-oxotetrahydrothiophene-2-carboxylate (Cyclic Sulfide) N2->N3 Dieckmann Condensation (NaOMe / MeOH) N4 Oxime Intermediate N3->N4 Hydroxylamine (NH2OH·HCl) N5 Methylthieno[3,4-d]pyrimidine (mthN Core) N4->N5 Cyclization (HCl, then Urea/Cyanate)

Synthetic pathway from acyclic precursors to the mthN fluorescent nucleoside core.

Applications in Emissive RNA Alphabets & Enzymatic Probing

The conversion of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate into the mthN alphabet (mthC, mthU, mthA, mthG) has revolutionized the enzymatic probing of RNA .

A prime example of its utility is in monitoring the activity of Cytidine Deaminase (CDA) , an enzyme critical in pyrimidine metabolism and a major factor in the degradation of nucleoside analog-based chemotherapeutics. When the cytidine analog (mthC) is deaminated to the uridine analog (mthU) by CDA, the reaction can be monitored in real-time via fluorescence spectroscopy. The conversion results in a distinct blue shift and an increase in emission intensity, creating a highly sensitive, continuous assay for CDA activity and inhibitor screening .

Quantitative Photophysical Properties

The addition of the methyl group (derived from the initial methyl crotonate) significantly alters the photophysics of the nucleosides, enhancing their utility in aqueous biological environments.

Nucleoside AnalogAbsorbance Max (nm, Water)Emission Max (nm, Water)Quantum Yield (Φ, Water)Quantum Yield (Φ, Dioxane)
mthC 3234550.240.03
mthU 3064270.300.13
mthA ~330~4200.210.23
mthG ~340~4300.420.61

Data summarized from the photophysical characterization of the mthN alphabet.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each methodology includes specific causality for reagent selection and an embedded validation step to confirm success before proceeding.

Protocol 1: Synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate via Thia-Michael Addition

Objective: Form the acyclic thioether core from commercially available precursors.

  • Preparation: Charge a dry, argon-purged round-bottom flask with methyl thioglycolate (1.0 eq) and methyl crotonate (1.1 eq).

    • Causality: A slight stoichiometric excess of methyl crotonate is used to ensure the complete consumption of the highly malodorous methyl thioglycolate, simplifying downstream purification.

  • Catalysis: Add a catalytic amount of piperidine (0.1 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature.

    • Causality: Piperidine acts as a mild base to deprotonate the thiol (pKa ~10), generating a highly nucleophilic thiolate anion. The β -methyl group on methyl crotonate introduces steric hindrance, making the uncatalyzed addition sluggish; the thiolate ensures rapid conjugate addition.

  • Reaction: Stir the neat mixture at room temperature for 12 hours.

  • Self-Validation Step: Remove a 10 μ L aliquot, dissolve in CDCl₃, and perform a quick ¹H-NMR scan. The reaction is validated as complete when the alkene proton signals of methyl crotonate ( δ 5.8–7.0 ppm) completely disappear, replaced by a new multiplet corresponding to the methine proton ( δ ~3.2 ppm) of the thioether.

Protocol 2: Dieckmann Condensation to the Cyclic Sulfide

Objective: Cyclize the acyclic thioether into 4-methyl-3-oxotetrahydrothiophene-2-carboxylate.

  • Preparation: Dissolve the validated Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate in strictly anhydrous methanol (0.5 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium methoxide (NaOMe, 1.2 eq) in methanol dropwise.

    • Causality: NaOMe is specifically chosen to match the methyl ester groups of the substrate. Using a mismatched base (e.g., NaOEt) would lead to unwanted transesterification, yielding a complex mixture of methyl and ethyl esters. The 0 °C temperature controls the exothermic deprotonation of the α -carbon, preventing thermal degradation or polymerization of the starting material.

  • Cyclization: Remove the ice bath, warm to room temperature, and stir for 4 hours.

  • Quenching: Quench the reaction by slowly adding 1M HCl until the aqueous layer reaches pH 4, followed by extraction with ethyl acetate.

    • Causality: The product exists as an enolate salt in the basic medium. Acidification is strictly required to protonate the enolate and allow partitioning into the organic phase.

  • Self-Validation Step: Apply a drop of the crude organic extract to a piece of filter paper and add one drop of 5% aqueous Iron(III) chloride (FeCl₃). An immediate transition to a deep purple/violet color validates the successful formation of the enolizable β -keto ester core.

References

  • A New Variant of Emissive RNA Alphabets - Chemistry–A European Journal -[Link] [1]

  • Cytidine deaminase can deaminate fused pyrimidine ribonucleosides - Organic & Biomolecular Chemistry -[Link] [2]

  • An improved procedure for the preparation of 3-carbomethoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene - Canadian Journal of Chemistry - [Link][3]

Exploratory

In Silico Modeling of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate: A Comprehensive Computational Guide

Executive Summary Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) is a highly flexible, polyfunctional thioether characterized by a central sulfur atom flanked by two methyl ester moieties. Synthesized v...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) is a highly flexible, polyfunctional thioether characterized by a central sulfur atom flanked by two methyl ester moieties. Synthesized via the thia-Michael addition of methyl thioglycolate to methyl crotonate, this molecule presents unique challenges and opportunities for computational chemists. Its high degree of rotational freedom (8 rotatable bonds) and dual hydrogen-bond acceptor sites make it a prime candidate for advanced in silico modeling.

This whitepaper provides a field-proven, self-validating computational framework for characterizing this compound. By synthesizing Quantum Mechanics (QM), Molecular Dynamics (MD), and predictive ADMET profiling, researchers can accurately map its conformational landscape, chemical reactivity, and pharmacokinetic potential.

Chemical Ontology & The Thia-Michael Architecture

The structural identity of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (SMILES: CC(SCC(OC)=O)CC(OC)=O) is defined by the base-catalyzed thia-Michael addition. Understanding the thermodynamics of this reaction is critical for optimizing synthetic yields and predicting the molecule's stability.

Causality in Modeling: The thia-Michael addition is a dynamic, often reversible process. Modeling the transition state (TS) and the pre-reaction complex allows chemists to calculate the activation energy ( ΔG‡ ) and understand the electronic distribution that drives the nucleophilic attack of the thiolate on the β -carbon of the α,β -unsaturated ester[1].

ThiaMichael R1 Methyl Crotonate (Michael Acceptor) PRC Pre-Reaction Complex R1->PRC Base Catalyst Deprotonation R2 Methyl Thioglycolate (Thiol Donor) R2->PRC Base Catalyst Deprotonation TS Transition State (C-S Bond Formation) PRC->TS Activation Energy (ΔG‡) INT Enolate Intermediate TS->INT Nucleophilic Attack PROD Target Thioether (Product) INT->PROD Protonation

Reaction pathway of the base-catalyzed thia-Michael addition to form the target thioether.

Quantum Mechanical (QM) Conformational Analysis

Due to the extreme flexibility of the aliphatic chain and the thioether linkage, relying on a single 3D conformation leads to catastrophic errors in property prediction. A rigorous QM workflow is required to identify the global energy minimum.

Protocol 1: DFT Conformational Search and Optimization

Causality: Molecular Mechanics (MM) force fields often misrepresent the diffuse electron cloud of the sulfur atom. Therefore, MM is only used for initial broad sampling, followed by Density Functional Theory (DFT) to accurately model the orbital interactions and hyperconjugation effects (e.g., nS​→σC−C∗​ ) that dictate the true lowest-energy conformer.

Step-by-Step Methodology:

  • Initial Sampling: Generate 1,000+ conformers using the MMFF94 force field via a Monte Carlo search algorithm.

  • Clustering: Cluster conformers within a 2.0 Å RMSD window to eliminate redundant geometries, selecting the lowest energy representative from each cluster.

  • DFT Optimization: Optimize the selected conformers using Gaussian or ORCA at the B3LYP/6-311+G(d,p) level of theory. The inclusion of diffuse functions (+) is non-negotiable for accurately modeling the electron-rich sulfur and oxygen atoms[1].

  • Validation Check (Self-Validating Step): Perform a vibrational frequency calculation on the optimized geometries.

    • Pass: The presence of zero imaginary frequencies confirms the geometry is a true local minimum.

    • Fail: One or more imaginary frequencies indicate a saddle point (transition state); the geometry must be perturbed and re-optimized.

Predictive ADMET and Physicochemical Profiling

For applications in drug development, agrochemicals, or flavor/fragrance formulation, understanding the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) is paramount. We utilize machine-learning-driven models such as SwissADME to map these parameters[2].

Quantitative Data Summary
Physicochemical PropertyPredicted ValueCausality / Scientific Significance
Molecular Weight 206.26 g/mol Falls well within Lipinski’s Rule of 5; optimal for oral bioavailability and volatility.
LogP (Octanol/Water) 1.65 - 1.90Favorable lipophilicity for passive lipid bilayer permeation without excessive hydrophobic trapping.
Topological Polar Surface Area 78.6 ŲIndicates excellent cellular permeability. Values < 90 Ų suggest potential Blood-Brain Barrier (BBB) crossing.
H-Bond Acceptors 4The four ester oxygens facilitate aqueous solubility and specific receptor binding interactions.
H-Bond Donors 0The lack of donors reduces the desolvation penalty, further enhancing membrane permeability.
Rotatable Bonds 8High entropy penalty upon target binding, necessitating rigorous induced-fit docking simulations.

Solvation Dynamics via Molecular Dynamics (MD)

While QM provides high-accuracy static models, it fails to capture the entropic contributions of solvent interactions over time. Molecular Dynamics (MD) simulates the explicit kinetic behavior of the molecule, which is vital for predicting its extraction efficiency and behavior in biological fluids.

Protocol 2: Explicit Solvent MD Simulation

Causality: The dual ester moieties will form transient hydrogen bonds with water. Simulating this in explicit solvent allows researchers to calculate the radial distribution function (RDF) of solvent molecules around the oxygen atoms, revealing the true hydrodynamic radius of the compound.

Step-by-Step Methodology:

  • Topology Generation: Parameterize the DFT-optimized geometry using the CHARMM36 general force field (CGenFF).

    • Validation Check: Inspect the penalty scores for the sulfur-carbon dihedral parameters. Scores >50 require manual QM refitting using the Force Field Toolkit (ffTK).

  • System Assembly: Place the molecule in a cubic simulation box with a minimum distance of 1.0 nm to the periodic boundary. Fill the box with TIP3P explicit water molecules.

  • Energy Minimization: Run a steepest-descent minimization (max 50,000 steps).

    • Validation Check: The maximum force ( Fmax​ ) must drop below 1000 kJ/mol/nm to ensure no steric clashes exist between the solute and solvent.

  • Equilibration (NVT & NPT):

    • Run 100 ps of NVT (constant volume/temperature) at 300 K using the V-rescale thermostat to stabilize kinetic energy.

    • Run 100 ps of NPT (constant pressure/temperature) at 1 bar using the Parrinello-Rahman barostat to achieve proper solvent density.

  • Production Run: Execute a 100 ns production MD simulation with a 2 fs time step using the GROMACS simulation package[3].

InSilicoWorkflow A 1. SMILES Generation CC(SCC(OC)=O)CC(OC)=O B 2. Conformational Search (Molecular Mechanics) A->B C 3. QM Optimization (DFT: B3LYP/6-311+G**) B->C Lowest Energy Conformers D 4. ADMET Profiling (SwissADME / ML Models) C->D Optimized 3D Geometry E 5. Molecular Dynamics (GROMACS Explicit Solvent) C->E Partial Charges & Topology F Comprehensive in silico Profile D->F E->F

End-to-end computational workflow for structural and dynamic characterization.

References

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, vol. 7, 42717, 2017. URL: [Link]

  • Lemkul, J. A. "From Proteins to Perturbed Hamiltonians: A Suite of Tutorials for the GROMACS-2018 Molecular Simulation Package." Living Journal of Computational Molecular Science, vol. 1, no. 1, 5068, 2018. URL: [Link]

  • Adelakun, et al. "A Twist on Controlling the Equilibrium of Dynamic Thia-Michael Reactions." The Journal of Organic Chemistry, ACS Publications, 2021. URL: [Link]

Sources

Foundational

Synthesis, Nomenclature, and Applications of Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate in Drug Development

Executive Summary In the landscape of modern medicinal chemistry and biophysical probe development, functionalized thioethers serve as critical building blocks. Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate (CAS: 78...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and biophysical probe development, functionalized thioethers serve as critical building blocks. Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate (CAS: 78648-41-6) is a highly versatile bifunctional diester. This technical guide provides an in-depth analysis of its structural nomenclature, synthetic methodology via thia-Michael addition, and its advanced applications in drug development—specifically its role as a foundational scaffold for synthesizing emissive RNA alphabets used in real-time enzymatic assays.

IUPAC Nomenclature & Structural Deconstruction

The chemical identity of this molecule is often obscured by legacy naming conventions. While widely cataloged as Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, the Preferred IUPAC Name (PIN) according to the 2013 IUPAC Blue Book recommendations is methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate .

Causality in Nomenclature Rules
  • Sulfanyl vs. Thio: Under modern IUPAC rules (P-52.2.3), the prefix "thio" has been systematically replaced by "sulfanyl" when describing an −S−R substituent in substitutive nomenclature.

  • Principal Chain Selection: The molecule contains two ester groups: a butanoate chain (4 carbons) and an ethanoate/acetate chain (2 carbons). According to rule P-44.4.1(c), when choosing between two principal chains containing the same number of principal functional groups (one ester each, as the sulfur atom breaks the carbon continuum), the longer chain is selected. Thus, the butanoate backbone is the parent structure, and the (2-methoxy-2-oxoethyl)sulfanyl group is treated as a substituent at the C3 position.

Quantitative Physicochemical Data

To facilitate rapid experimental planning, the core physicochemical and computational properties of the compound are summarized below:

PropertyValue
CAS Registry Number 78648-41-6
Preferred IUPAC Name Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate
Molecular Formula C₈H₁₄O₄S
Molecular Weight 206.26 g/mol
Topological Polar Surface Area (TPSA) 77.9 Ų
Predicted LogP 0.84 - 1.69
Canonical SMILES CC(SCC(=O)OC)CC(=O)OC

Synthetic Methodology: The Thia-Michael Addition

The synthesis of methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate is achieved through a highly regioselective thia-Michael addition [1]. The reaction couples methyl crotonate (the Michael acceptor) with methyl thioglycolate (the thiol donor).

Mechanistic Causality

The use of a base catalyst (such as Triethylamine or DBU) is critical. The base deprotonates the thiol group of methyl thioglycolate ( pKa​≈10 ), generating a thiolate anion. This thiolate is a highly polarizable, "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles preferentially attack the "soft" β -carbon of α,β -unsaturated carbonyls via a 1,4-conjugate addition, rather than undergoing a 1,2-addition at the "hard" carbonyl carbon. This thermodynamic preference ensures near-quantitative regioselectivity.

MichaelAddition R1 Methyl Crotonate (Michael Acceptor) Prod Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate (Target Product) R1->Prod 1,4-Conjugate Addition R2 Methyl Thioglycolate (Thiol Donor) Cat Base Catalyst (e.g., Et3N / DBU) R2->Cat Deprotonation Int Thiolate Anion Nucleophile Cat->Int Activation Int->Prod Nucleophilic Attack

Fig 1: Reaction workflow and mechanistic pathway of the thia-Michael addition.

Step-by-Step Experimental Protocol
  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve methyl crotonate (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.5 M.

  • Catalysis: Cool the mixture to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq) dropwise. Note: Cooling is required to control the exothermic generation of the thiolate and prevent unwanted polymerization of the acrylate.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 4-6 hours. Monitor progression via TLC (Hexanes:EtOAc 8:2).

  • Quenching & Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize the DBU. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to yield the pure thioether product.

Applications in Drug Development: Emissive RNA Alphabets

Beyond its utility as a general intermediate in [2], this specific thioether is the foundational starting material for synthesizing methylthieno[3,4-d]pyrimidine-based ribonucleoside analogues [3].

The Claisen Condensation Pathway

To build the heterocyclic core of these fluorescent RNA probes, methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate undergoes a base-mediated Claisen condensation. The bifunctional nature of the diester allows intramolecular cyclization, forming a cyclic sulfide intermediate. Subsequent treatment with hydroxylamine yields an oxime, which is further cyclized to produce the methylthieno[3,4-d]pyrimidine scaffold [4].

Causality in Probe Design

Why utilize this specific scaffold? Native ribonucleosides lack practical fluorescence. By fusing the pyrimidine core with a methylthiophene ring, researchers induce a large bathochromic (red) shift in emission and create high susceptibility to microenvironmental polarity. These emissive analogues (e.g., mthC, mthU) are highly tolerated by critical enzymes like Cytidine Deaminase (CDA) and T7 RNA Polymerase . This allows drug development professionals to monitor enzymatic deamination and RNA transcription in real-time via fluorescence spectroscopy, drastically accelerating the screening of CDA inhibitors for co-administration with chemotherapeutics [4].

DrugDevPathway Start Methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate Claisen Claisen Condensation (Base-mediated) Start->Claisen Cyclic Cyclic Sulfide Intermediate Claisen->Cyclic Oxime Oxime Formation & Cyclization Cyclic->Oxime Core Methylthieno[3,4-d]pyrimidine Scaffold Oxime->Core RNA Emissive RNA Analogues (e.g., mthC, mthU) Core->RNA Glycosylation

Fig 2: Synthetic pathway from the thioether diester to emissive RNA analogues.

Analytical Characterization & Validation Protocol

To ensure the integrity of the downstream Claisen condensation, the synthesized thioether must be rigorously validated. The following self-validating analytical protocol guarantees structural accuracy:

  • ¹H NMR (400 MHz, CDCl₃) Validation:

    • Causality Check: The most critical indicator of a successful Michael addition is the complete disappearance of the olefinic protons of methyl crotonate (typically appearing at δ 5.8 and 6.9 ppm).

    • Positive Confirmation: Look for the appearance of the methine proton (-CH-S-) as a multiplet around δ 3.2-3.4 ppm. The isolated methylene group (-S-CH₂-COO-) will appear as a sharp singlet near δ 3.2 ppm. The two distinct methyl ester groups (-OCH₃) will present as intense singlets around δ 3.7 ppm.

  • LC-MS (ESI+) Analysis: Confirm the presence of the molecular ion peak [M+H]+ at m/z 207.07 and the sodium adduct [M+Na]+ at m/z 229.05.

  • HPLC Purity: Execute a reverse-phase C18 HPLC run using an Acetonitrile/Water gradient (0.1% TFA). A purity of >98% is mandatory, as residual unreacted thiols can poison subsequent cyclization steps.

References

  • Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. Macromolecules. URL:[Link] (Referenced via ResearchGate principles of Thia-Michael kinetics) [1].

  • Compounds and Compositions as Protein Kinase Inhibitors.Array BioPharma Inc.
  • A New Variant of Emissive RNA Alphabets. Chemistry - A European Journal. URL:[Link] [3].

  • Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides. Organic & Biomolecular Chemistry. URL:[Link][4].

Exploratory

"physical properties of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate"

[label="Sample Preparation\n(Dissolve in CDCl3)", fillcolor="#34A853" Mechanistic pathway for the stepwise oxidation of the thioether core to sulfoxide and sulfone. Validated Experimental Protocols As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Sample Preparation\n(Dissolve in CDCl3)", fillcolor="#34A853"

Mechanistic pathway for the stepwise oxidation of the thioether core to sulfoxide and sulfone.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be inherently self-validating. The following workflows incorporate internal controls to ensure data integrity and reproducibility.

Protocol 1: Analytical Characterization (NMR & GC-MS)

Objective: To confirm the structural identity and purity of the synthesized or procured compound. Causality: Deuterated chloroform (CDCl₃) is selected as the NMR solvent because it lacks protons (preventing solvent signal overlap) and provides a deuterium lock for the spectrometer's magnetic field stabilization. Tetramethylsilane (TMS) is added as an internal standard at 0.0 ppm to self-calibrate the chemical shifts.

  • Sample Preparation: Dissolve 15 mg of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

  • NMR Acquisition: Acquire ¹H NMR (400 MHz) and ¹³C NMR (100 MHz) spectra. Ensure the relaxation delay (D1) is set to at least 2 seconds to allow full relaxation of the quaternary ester carbons for accurate integration.

  • GC-MS Preparation: Dilute 1 µL of the neat sample in 1 mL of HPLC-grade dichloromethane.

  • GC-MS Execution: Inject 1 µL into the GC-MS using a split ratio of 1:50. Use a temperature gradient starting at 50 °C (hold 2 min), ramping at 15 °C/min to 280 °C.

  • Validation: Cross-reference the resulting molecular ion peak (m/z 206) and fragmentation pattern (loss of methoxy groups, m/z 31) with the NMR integration data to confirm structural integrity[1].

Workflow Step1 Sample Preparation (Dissolve in CDCl3 + TMS) Step2 NMR Spectroscopy (1H & 13C Acquisition) Step1->Step2 Step3 GC-MS Analysis (Elution & Fragmentation) Step1->Step3 Step4 Data Processing (Peak Integration & Mass Match) Step2->Step4 Step3->Step4 Step5 Structural Validation Step4->Step5

Self-validating analytical workflow for structural confirmation using orthogonal techniques.

Protocol 2: Controlled Oxidation to Sulfoxide

Objective: To selectively oxidize the thioether to a sulfoxide without over-oxidizing to a sulfone or hydrolyzing the esters. Causality: 3-Chloroperoxybenzoic acid (mCPBA) is used at 0 °C. The low temperature kinetically traps the intermediate sulfoxide by significantly slowing down the secondary oxidation step. TLC tracking acts as the self-validating mechanism to halt the reaction before sulfone formation begins.

  • Reaction Setup: Dissolve 1.0 mmol of the starting material in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask. Purge with nitrogen and cool to 0 °C using an ice bath.

  • Oxidant Addition: Dissolve 1.05 mmol of mCPBA (77% purity) in 5 mL of DCM. Add this solution dropwise over 15 minutes to prevent localized heating.

  • Monitoring: Stir at 0 °C. Check the reaction progress via Thin Layer Chromatography (TLC) every 10 minutes (Eluent: 7:3 Hexanes:Ethyl Acetate). The sulfoxide will appear as a more polar (lower Rf) spot compared to the starting material.

  • Quenching: Once the starting material is consumed (typically 30-45 mins), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted peroxide.

  • Workup: Extract the organic layer, wash with saturated sodium bicarbonate (NaHCO₃) to remove 3-chlorobenzoic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Conclusion

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is a highly tunable building block. By understanding its physical properties—such as its moderate lipophilicity (LogP 1.26) and specific hydrogen-bonding capacity—researchers can accurately predict its behavior in complex synthetic pathways and biological assays. The protocols outlined above ensure high-fidelity manipulation and characterization of this compound, minimizing experimental artifacts during drug development workflows.

References

  • ChemBK. "METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE".
  • EMBL-EBI. "Compound: CHEMBL303352".
  • Vulcanchem.
  • PubChem. "1,4-Diethyl 2-sulfanylbutanedioate | C8H14O4S | CID 11458400".
  • Guidechem. "methyl 4-oxo-2-(2-oxoethyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Target Audience: Organic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Atom-Economical Synthesis Introduction & Mechanistic Rationale Met...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Organic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Protocol Validation, and Atom-Economical Synthesis

Introduction & Mechanistic Rationale

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6)[1] is a highly versatile organosulfur intermediate utilized in the synthesis of complex pharmaceuticals, fragrance compounds, and covalent adaptable networks. With a molar mass of 206.26 g/mol and the molecular formula C₈H₁₄O₄S[1], this molecule is synthesized via a highly atom-economical thia-Michael addition . The reaction pairs methyl thioglycolate (the Michael donor) with methyl crotonate (the Michael acceptor).

The Causality of Catalyst Selection

The thia-Michael addition can proceed via two primary pathways: base-catalyzed or nucleophile-initiated[2]. In this protocol, we utilize a weak Brønsted base, Triethylamine (Et₃N), to drive the base-catalyzed mechanism.

Why Et₃N? While nucleophile-initiated pathways (e.g., using triphenylphosphine) can exhibit rapid kinetics[3], aliphatic amines like Et₃N provide superior basicity for the direct deprotonation of the thiol[4]. The resulting thiolate anion is highly nucleophilic and attacks the β-carbon of the electron-deficient methyl crotonate. Furthermore, Et₃N is highly volatile and easily removed via a simple acidic aqueous workup. This is a critical self-validating feature of the protocol: because the thia-Michael reaction is reversible at basic pH[3], the complete removal of the base prior to concentration prevents the retro-thia-Michael reaction, locking the product in its stable forward state.

Mechanism Donor Methyl Thioglycolate (Donor) Thiolate Thiolate Anion + Et3NH+ Donor->Thiolate Deprotonation Base Triethylamine (Et3N) Base->Thiolate Enolate Enolate Intermediate Thiolate->Enolate 1,4-Conjugate Attack Acceptor Methyl Crotonate (Acceptor) Acceptor->Enolate Enolate->Base Catalyst Regeneration Product Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (Target Product) Enolate->Product Protonation

Caption: Mechanistic pathway of the base-catalyzed thia-Michael addition.

Quantitative Comparison of Catalytic Systems

Selecting the optimal catalyst is critical for maximizing yield, controlling stereoselectivity, and minimizing reaction time[2]. The table below summarizes the performance of various catalytic systems for aliphatic thia-Michael additions to justify the chosen parameters[2][5].

Catalytic SystemLoadingSolventTemp (°C)Time (h)Yield (%)Pathway
Triethylamine (Et₃N) 10 mol% Neat RT 3 92 - 95 Base-Catalyzed
DBU5 mol%NeatRT1> 95Base-Catalyzed
Triphenylphosphine10 mol%DCMRT1292Nucleophile-Initiated
Amberlyst® A21100 mg/mmolNeatRT394Heterogeneous Base
L-Proline5 mol%[bmim]PF₆RT195Organocatalytic

Note: Neat conditions (solvent-free) are prioritized in this protocol to maximize the concentration of reactants, thereby driving the bimolecular reaction rate while adhering to green chemistry principles[5].

Experimental Protocol

This methodology is designed as a self-validating system. By using a slight excess of the thiol donor, we ensure the complete consumption of the methyl crotonate, which is more difficult to separate from the final product via distillation.

Workflow S1 1. Preparation Purge flask with N2, add Methyl Crotonate S2 2. Donor Addition Add Methyl Thioglycolate (1.05 eq) S1->S2 S3 3. Catalysis Dropwise addition of Et3N (0.1 eq) at 0°C S2->S3 S4 4. Propagation Stir at RT for 3 hours, monitor via TLC S3->S4 S5 5. Quenching Wash with 1M HCl to remove catalyst S4->S5 S6 6. Isolation Extract, dry over MgSO4, concentrate S5->S6 S7 7. Purification Vacuum distillation or Flash Chromatography S6->S7

Caption: Step-by-step experimental workflow for the synthesis protocol.

Step-by-Step Methodology

Materials Required:

  • Methyl crotonate (1.0 equivalent, limiting reagent)

  • Methyl thioglycolate (1.05 equivalents)

  • Triethylamine (Et₃N) (0.1 equivalents)

  • Ethyl acetate (EtOAc) and 1M HCl (for workup)

Procedure:

  • Reaction Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl crotonate (10.0 mmol, 1.00 g). Purge the flask with inert nitrogen gas to prevent oxidative disulfide formation from the thiol.

  • Donor Addition: Add methyl thioglycolate (10.5 mmol, 1.11 g) to the flask. Stir the neat mixture gently to ensure homogeneity.

  • Catalyst Initiation (Critical Step): Cool the reaction flask to 0 °C using an ice bath. Causality: The thia-Michael addition is highly exothermic. Adding the base at room temperature can cause a rapid thermal spike, leading to unwanted transesterification or polymerization of the crotonate. Slowly add Et₃N (1.0 mmol, 101 mg) dropwise over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir vigorously for 3 hours.

  • Reaction Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (8:2) solvent system. The reaction is deemed complete when the UV-active spot corresponding to methyl crotonate completely disappears.

  • Quenching & Workup (Self-Validation): Dilute the crude mixture with 20 mL of EtOAc. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 × 15 mL) and brine (1 × 15 mL). Causality: The acidic wash protonates the Et₃N, pulling it into the aqueous layer. Removing the base is mandatory to prevent the retro-thia-Michael reaction during subsequent concentration steps[3].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate can be purified via vacuum distillation or flash column chromatography (Hexane/EtOAc gradient) to yield a colorless to pale-yellow oil.

References

  • Chembk. METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE - Properties and Identification. Retrieved from: [Link][1]

  • Encyclopedia MDPI. Thia-Michael Reaction: Mechanisms and Reversibility. Retrieved from:[Link][3]

  • MDPI Molecules. Thia-Michael Reaction under Heterogeneous Catalysis. Retrieved from:[Link][5]

  • ResearchGate. Mechanistic insights into N- or P-centered nucleophile promoted thiol–vinylsulfone Michael addition. Retrieved from:[Link][4]

Sources

Application

Application Note: Orthogonal Analytical Characterization of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Executive Summary & Chemical Context Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS 78648-41-6) is a bifunctional thioether-diester frequently utilized as a critical intermediate in organic synthesis, flavor chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS 78648-41-6) is a bifunctional thioether-diester frequently utilized as a critical intermediate in organic synthesis, flavor chemistry, and pharmaceutical development[1]. Structurally, it is the thia-Michael addition product of methyl thioglycolate and methyl crotonate.

Analyzing this compound presents unique challenges. Thioethers are highly susceptible to spontaneous oxidation, forming sulfoxides and sulfones, particularly in the presence of atmospheric oxygen or aqueous matrices[2]. Furthermore, the dual methyl ester groups are prone to hydrolysis under non-neutral conditions. Therefore, a robust analytical strategy must not only confirm the regiochemistry of the thia-Michael addition (ensuring the sulfur is at the 3-position rather than the 2-position) but also serve as a stability-indicating assay to monitor degradation[3].

As a Senior Application Scientist, I have designed this protocol to employ three orthogonal techniques: GC-MS for volatile fragmentation profiling, NMR for absolute regiochemical assignment, and HPLC-CAD for non-chromophoric purity quantification.

Strategic Analytical Workflow

To ensure absolute confidence in the structural elucidation and purity of the batch, the analytical workflow is divided into three parallel streams. This prevents the bias of relying on a single detection mechanism.

AnalyticalWorkflow Sample Sample Preparation Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate GCMS GC-MS Analysis (Volatility & Fragmentation) Sample->GCMS Aliquot 1 (Non-polar solvent) NMR 1H & 13C NMR (Regiochemistry & Structure) Sample->NMR Aliquot 2 (Deuterated solvent) HPLC HPLC-CAD (Purity & Degradation Profiling) Sample->HPLC Aliquot 3 (Aqueous/Organic) Data Data Synthesis & Orthogonal Validation GCMS->Data Mass Spec ID & EI Fragments NMR->Data Atomic Connectivity HPLC->Data % Purity & Mass Balance

Figure 1: Orthogonal analytical workflow for the structural and purity characterization of the thioester.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality for Selection: With a molecular weight of 206.26 g/mol and high volatility, this compound is perfectly suited for GC-MS. Electron Ionization (EI) at 70 eV induces highly predictable alpha-cleavages adjacent to the thioether sulfur, allowing for rapid structural confirmation[4].

Self-Validating System (SST): Sulfur-containing compounds frequently adsorb onto active metal sites or degraded glass wool in the GC inlet, causing severe peak tailing. Before analyzing the sample, inject a known thioether standard (e.g., 3-(methylthio)propanoic acid methyl ester). If the tailing factor exceeds 1.5, the system fails validation, dictating immediate inlet liner replacement and column trimming[4].

GC-MS Experimental Protocol
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of GC-grade dichloromethane (DCM). Vortex for 10 seconds.

  • System Suitability: Inject 1 µL of the SST standard. Verify symmetric peak shape.

  • Injection: Inject 1 µL of the sample using a split ratio of 10:1. Use an ultra-inert, deactivated glass liner to prevent sulfur adsorption.

  • Separation: Utilize a non-polar DB-5ms capillary column (30 m × 0.25 mm × 0.25 µm).

  • Thermal Gradient: Hold at 50°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 min.

  • Detection: Acquire mass spectra in EI mode (70 eV) scanning from m/z 40 to 300.

Table 1: Diagnostic EI-MS Fragmentation
Fragment Ion (m/z)Relative AbundanceStructural Assignment / Causality
206 Weak (<10%)Molecular Ion [M]⁺. Typical for aliphatic thioethers.
175 Moderate[M - OCH₃]⁺. Loss of the methoxy radical from either ester group.
105 Base Peak (100%)[CH₃-O-CO-CH₂-S]⁺. Alpha-cleavage at the secondary carbon.
101 Strong[CH(CH₃)-CH₂-CO-O-CH₃]⁺. Complementary alpha-cleavage fragment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality for Selection: While GC-MS confirms the molecular weight and functional groups, it cannot definitively prove the regiochemistry of the methyl group on the butanoate chain. 1H and 13C NMR are required to prove that the sulfur is attached to the C3 position (yielding a characteristic multiplet for the CH group) rather than the C2 position.

Self-Validating System: The presence of a chiral center at C3 makes the adjacent CH₂ protons diastereotopic. The protocol validates the structural integrity by confirming that these protons split into an ABX system (multiplets) rather than a simple doublet, proving the proximity of the chiral center to the methylene group.

NMR Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (100 atom% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition (1H NMR): Acquire on a 400 MHz or 500 MHz spectrometer. Use a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure quantitative integration of the methyl groups.

  • Acquisition (13C NMR): Acquire using proton decoupling (WALTZ-16), 256 scans, and a D1 of 2.0 seconds.

  • Processing: Apply exponential apodization (Line Broadening = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier transformation.

Table 2: 1H NMR Peak Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.32 Doublet (J = 6.8 Hz)3H-CH₃ (attached to C3)
2.50 - 2.75 Multiplet (AB part of ABX)2H-CH₂- (between C3 and ester carbonyl)
3.25 Singlet (or tight AB quartet)2H-S-CH₂- (between sulfur and ester carbonyl)
3.35 Sextet/Multiplet1H-CH- (C3 methine attached to sulfur)
3.68, 3.70 Two Singlets6H (3H each)Two -OCH₃ (ester methoxy groups)

HPLC-CAD for Purity & Degradation Profiling

Causality for Selection: Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate lacks extended conjugated pi-systems. Consequently, standard UV detection at 254 nm is blind to this molecule. While 210 nm UV can be used, it suffers from severe baseline drift during gradient elution. Therefore, a Charged Aerosol Detector (CAD) is mandated. CAD provides a near-universal, mass-dependent response for all non-volatile analytes, making it the gold standard for quantifying thioethers and their sulfoxide degradants without relying on chromophores.

Self-Validating System (Forced Degradation): To prove the method is stability-indicating, prepare a control sample spiked with 1% H₂O₂ and incubate for 1 hour at room temperature to force the oxidation of the thioether to its sulfoxide[2]. The method is only validated if the highly polar sulfoxide peak is baseline-resolved (Rs > 2.0) from the parent peak.

HPLC-CAD Experimental Protocol
  • Sample Preparation: Dissolve the analyte in the initial mobile phase (95:5 Water:Acetonitrile) to a final concentration of 0.5 mg/mL.

  • Column Selection: Use a C18 Core-Shell column (100 × 4.6 mm, 2.7 µm) to maximize theoretical plates and ensure sharp peak shapes for the polar degradants.

  • Mobile Phase:

    • Solvent A: LC-MS grade Water with 0.1% Formic Acid (suppresses ionization of any hydrolyzed acid degradants).

    • Solvent B: LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B. Flow rate: 1.0 mL/min.

  • Detection: Route the eluent to the CAD. Set the evaporator temperature to 35°C (optimized for semi-volatile esters) and the data collection rate to 10 Hz.

References

  • METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE - ChemBK ChemBK Database. URL:[Link]

  • Metal-free and site-selective α-C(sp3)–H oxidation of thioethers to access thioester derivatives New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Convergent Synthesis of Thioether Containing Peptides PMC - National Institutes of Health (NIH). URL:[Link]

Sources

Method

Application Note: Structural Elucidation of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate via High-Resolution NMR

Introduction & Mechanistic Context Thioether-functionalized esters are critical intermediates in the synthesis of modified nucleosides, bioactive heterocycles, and advanced biodegradable polymers ([1]). The compound Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Thioether-functionalized esters are critical intermediates in the synthesis of modified nucleosides, bioactive heterocycles, and advanced biodegradable polymers ([1]). The compound Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6[2]) is a canonical example of a product derived from a thia-Michael conjugate addition.

Synthesized via the base-catalyzed addition of methyl thioglycolate to methyl crotonate, this reaction generates a new stereocenter at the C3 position of the butanoate backbone. This structural feature is highly relevant in both small-molecule drug design and the post-polymerization modification of crotonate-terminated polymers ([3]). For the analytical chemist, this chiral center profoundly impacts the nuclear magnetic resonance (NMR) spectral features, inducing magnetic non-equivalence (diastereotopicity) in adjacent methylene protons.

This application note provides a comprehensive, self-validating protocol for the synthesis, sample preparation, and NMR-based structural elucidation of this compound, emphasizing the physical causality behind the observed spectral phenomena.

Experimental Protocols: Synthesis & Sample Preparation

To achieve high-resolution NMR spectra, the analyte must be synthesized and purified with strict control over acid-base equilibria to prevent ester hydrolysis or retro-Michael degradation.

Step-by-Step Methodology
  • Reaction Setup : In a flame-dried 50 mL round-bottom flask, dissolve 10.0 mmol of methyl crotonate and 10.5 mmol of methyl thioglycolate in 20 mL of anhydrous dichloromethane (DCM).

  • Catalysis & Initiation : Add 0.1 mmol of triethylamine (Et₃N) dropwise while stirring.

    • Causality Insight: Et₃N (conjugate acid pKₐ ~10.7) is perfectly tuned to selectively deprotonate the thiol group (pKₐ ~10.0), generating a highly nucleophilic thiolate anion that rapidly attacks the electrophilic β-carbon of the crotonate without hydrolyzing the ester groups.

  • Reaction Monitoring : Stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (Hexane:EtOAc 8:2) until the methyl crotonate spot is consumed.

  • Quenching & Workup : Wash the organic layer with 10 mL of 0.1 M HCl, followed by 10 mL of brine.

    • Causality Insight: The mild acidic wash is critical. Leaving residual base during the concentration step can trigger a retro-Michael reaction, degrading the product back into its starting materials.

  • Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify via short-path silica plug if necessary.

  • NMR Sample Preparation : Dissolve exactly 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

Self-Validating Protocol: Internal Integration Checks

Every robust analytical workflow must be a self-validating system. In this protocol, the NMR data itself acts as the primary quality control gate. Before interpreting complex splitting patterns, the analyst must verify the absolute integration ratio: The sum of the integrations for the two methoxy singlets (~3.7 ppm) to the C4 methyl doublet (~1.35 ppm) must be exactly 6:3. Any deviation from this ratio immediately flags partial hydrolysis, transesterification, or incomplete solvent removal, signaling the analyst to halt the workflow and re-purify the sample.

Workflow Visualization

Synthesis_NMR_Workflow A Reactants: Methyl Crotonate + Methyl Thioglycolate B Thia-Michael Addition (Et3N) A->B Catalyst C Crude Product B->C RT, 2h D Purification (Silica Gel) C->D Remove Base E NMR Prep (CDCl3 + TMS) D->E >98% Purity F Data Acquisition (1H, 13C, 2D) E->F 400 MHz

Fig 1. Workflow from base-catalyzed thia-Michael addition synthesis to NMR data acquisition.

NMR Data Analysis and Interpretation

The presence of the C3 stereocenter breaks the symmetry of the molecule, leading to distinct and complex splitting patterns for the adjacent methylene groups.

¹H NMR Spectral Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J in Hz)Assignment Logic & Causality
C4-H₃ 1.35Doublet (d)3H6.8Aliphatic methyl; simple vicinal coupling to the C3 methine proton.
C2-Hₐ 2.50Doublet of doublets (dd)1H15.5, 7.5Diastereotopic proton. Exhibits large geminal coupling to H_b and vicinal coupling to H3.
C2-H_b 2.65Doublet of doublets (dd)1H15.5, 6.5Diastereotopic proton. Forms the AB part of an ABX system with Hₐ and H3.
S-CH₂ 3.25AB quartet (ABq)2H14.5Proximity to the C3 chiral center induces magnetic non-equivalence, splitting the isolated CH₂.
C3-H 3.40Multiplet (m)1H-Complex splitting due to simultaneous coupling with the C4 methyl and C2 methylene protons.
O-CH₃ 3.68, 3.72Singlets (s)6H (3H ea)-Two distinct ester methoxy groups. Used for the self-validating integration check.
¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeAssignment Logic
C4 21.0CH₃Highly shielded aliphatic methyl group.
S-CH₂ 33.5CH₂Deshielded relative to standard alkanes due to the adjacent sulfur atom.
C3 36.5CHMethine carbon directly attached to the thioether linkage.
C2 41.5CH₂Alpha to the butanoate carbonyl, resulting in moderate deshielding.
O-CH₃ 51.8, 52.2CH₃Characteristic shifts for methyl ester carbons.
C=O 170.5, 171.8QuaternaryHighly deshielded ester carbonyl carbons.

2D NMR Strategies for Unambiguous Assignment

To definitively prove the molecular connectivity and resolve the diastereotopic protons, 2D NMR techniques are essential.

  • COSY (Correlation Spectroscopy) : Confirms the contiguous spin system from the C4 methyl group, through the C3 methine, to the C2 methylene protons.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Crucial for linking the isolated S-CH₂ group to the rest of the molecule. The S-CH₂ protons will show strong ³J correlations across the sulfur atom to the C3 carbon, and ²J correlations to their adjacent carbonyl carbon.

NMR_Correlations C3 C3 Methine (CH) C4 C4 Methyl (CH3) C3->C4 COSY (3J) C2 C2 Methylene (CH2) C3->C2 COSY (3J) C4->C3 HMBC (2J) Carbonyls Carbonyls (C=O) C2->Carbonyls HMBC (2J) S_CH2 S-CH2 Methylene S_CH2->C3 HMBC (3J) S_CH2->Carbonyls HMBC (2J)

Fig 2. Key 2D NMR (COSY and HMBC) correlations utilized for structural validation.

References

  • ChemBK Database . "METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE (CAS: 78648-41-6)". ChemBK.[Link]

  • Micozzi D, et al. "Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides". Organic & Biomolecular Chemistry (via PubMed Central).[Link]

  • Galkin, et al. "Post-polymerisation modification of poly(3-hydroxybutyrate) (PHB) using thiol–ene and phosphine addition". Polymer Chemistry (RSC Publishing).[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry and Fragmentation Profiling of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Pharmacokineticists. Executive Summary & Chemical Context Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) is a complex sulfur-cont...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Flavor & Fragrance Scientists, and Pharmacokineticists.

Executive Summary & Chemical Context

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) is a complex sulfur-containing diester. Structurally, it is a cross-product of methyl thioglycolate and methyl crotonate, featuring both an α -thioether ester and a β -thioether ester linkage [5]. Sulfur-containing esters are of paramount importance in flavor and fragrance chemistry due to their exceptionally low odor thresholds and unique sensory profiles[1]. Furthermore, they serve as critical intermediates in organic synthesis and drug development.

Characterizing this compound via Mass Spectrometry (MS) requires careful consideration of its labile carbon-sulfur (C-S) bonds and the susceptibility of its ester groups to in-source artifacts. This protocol provides a comprehensive, self-validating methodology for the robust analysis of this compound using both Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Gas Chromatography-Electron Impact MS (GC-EI-MS).

Physicochemical & Exact Mass Parameters

Accurate mass determination is the first step in validating the identity of thioether esters. The table below summarizes the exact mass parameters required for high-resolution targeted screening.

ParameterValueStructural / Analytical Significance
Formula C8​H14​O4​S Contains heteroatoms (O, S) that dictate isotopic distribution (e.g., 34S peak at M+2 is ~4.4%).
Monoisotopic Mass 206.0613 DaBaseline for calculating mass errors in HRMS.
[M+H]+ Exact Mass 207.0686 DaPrimary target for ESI positive mode (ESI+).
[M+Na]+ Exact Mass 229.0505 DaCommon adduct; must be monitored to ensure complete ionization efficiency.
[M+O+H]+ Exact Mass 223.0635 DaOxidation artifact (sulfoxide); used as a system suitability marker.

High-Resolution Mass Spectrometry (HRMS) Workflows

Rationale for Methodological Choices

Do not treat sample preparation as a generic step. The experimental choices below are governed by the specific reactivity of the thioether and ester moieties:

  • Solvent Selection (Acetonitrile vs. Methanol): Acetonitrile is strictly preferred for stock solutions. Methanol can induce transesterification or hemiketal formation at the ester carbonyls under acidic conditions, fundamentally altering the mass profile.

  • Analyzer Selection (Q-TOF/Orbitrap vs. Ion Trap): Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap analyzers are mandated. Three-dimensional ion traps have been documented to cause anomalous in-trap hydrolysis of thio-compounds and esters during isolation and activation [2].

  • Acid Modifier: 0.1% Formic acid is used to drive the equilibrium toward [M+H]+ and suppress sodium adduct formation, which fragments poorly in Collision-Induced Dissociation (CID).

Self-Validating LC-Q-TOF Protocol

This protocol incorporates an internal feedback loop to validate the integrity of the sample and the instrument state before data acquisition.

Step 1: Sample Preparation & System Validation

  • Extraction/Dilution: Dissolve the standard in 100% LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using 50:50 Water:Acetonitrile (v/v) containing 0.1% Formic Acid.

  • Self-Validation (Artifact Check): Prior to the main run, inject the working solution and monitor the ratio of m/z 223.06 (sulfoxide artifact) to m/z 207.07 (intact precursor) [4].

    • Causality: Thioethers are highly susceptible to oxidation by dissolved oxygen or peroxides in aging solvents.

    • Action: If the oxidized fraction exceeds 5% of the base peak, the mobile phase must be freshly prepared, degassed, and the sample re-diluted.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 6 mins, hold at 95% B for 2 mins. Flow rate: 0.4 mL/min.

Step 3: ESI-Q-TOF Acquisition

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temperature: 350 °C; Cone Gas: 50 L/h.

  • CID Parameters: Isolate m/z 207.07. Apply a collision energy (CE) ramp of 15–35 eV using Argon as the collision gas.

GC-EI-MS Protocol (Orthogonal Validation)

For volatile flavor compounds, GC-MS provides orthogonal structural confirmation via radical cation fragmentation.

  • Sample Prep: 10 µg/mL in Hexane (avoid protic solvents).

  • Column: 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm).

  • Conditions: Injector at 250 °C. Oven program: 60 °C for 1 min, ramp at 15 °C/min to 280 °C.

  • Ionization: 70 eV Electron Impact. Source temperature: 230 °C.

Mechanistic Fragmentation Dynamics

Understanding the fragmentation pathways is critical for structural elucidation and distinguishing this compound from its isomers.

ESI-CID Pathways (Tandem MS)

In positive ESI, protonation occurs predominantly at the sulfur atom or the ester carbonyls. Protonation at the sulfur atom weakens the adjacent C-S bonds, directing heterolytic cleavage during CID:

  • Cβ​−S Cleavage ( m/z 101.06): Cleavage of the bond between the sulfur and the butanoate chain results in the loss of neutral methyl thioglycolate (106 Da). The resulting secondary carbocation [C5​H9​O2​]+ ( m/z 101) is stabilized by hyperconjugation.

  • Cα​−S Cleavage ( m/z 105.00): Cleavage of the bond between the sulfur and the acetate chain yields the stable sulfonium ion [C3​H5​O2​S]+ ( m/z 105), with the neutral loss of methyl crotonate (102 Da).

  • Ester Cleavage ( m/z 175.04): A classic neutral loss of methanol (32 Da) from either ester terminus.

G M_plus_H Precursor Ion [M+H]+ m/z 207.0686 C8H15O4S+ Frag_105 Product Ion m/z 105.0005 [C3H5O2S]+ M_plus_H->Frag_105 C(alpha)-S Cleavage Loss of C5H10O2 (-102.0681 Da) Frag_101 Product Ion m/z 101.0597 [C5H9O2]+ M_plus_H->Frag_101 C(beta)-S Cleavage Loss of C3H6O2S (-106.0088 Da) Frag_175 Product Ion m/z 175.0423 [C7H11O3S]+ M_plus_H->Frag_175 Neutral Loss of Methanol (-32.0262 Da) Frag_73 Secondary Fragment m/z 73.0284 [C3H5O2]+ Frag_105->Frag_73 Loss of Sulfur (-31.9721 Da)

ESI-CID fragmentation pathway of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate ([M+H]+ m/z 207).
Electron Impact (EI) Pathways

Under 70 eV EI, the molecular ion [M]+∙ ( m/z 206) is typically weak. The fragmentation is driven by the localization of the radical cation on the sulfur lone pair, prompting α -cleavages [3]:

  • Loss of the ∙CH2​COOCH3​ radical (73 Da) yields an abundant fragment at m/z 133.

  • Loss of the ∙CH(CH3​)CH2​COOCH3​ radical (101 Da) yields m/z 105.

Quantitative MS/MS Transition Data

The following table summarizes the diagnostic product ions for Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assay development.

Precursor m/z Product m/z Neutral LossIon FormulaRelative AbundanceDiagnostic Value
207.0686101.0597106.0088 Da [C5​H9​O2​]+ HighConfirms butanoate backbone.
207.0686105.0005102.0681 Da [C3​H5​O2​S]+ HighConfirms thio-acetate linkage.
207.0686175.042332.0262 Da [C7​H11​O3​S]+ MediumConfirms presence of methyl ester.
207.068673.0284134.0402 Da [C3​H5​O2​]+ Low-MediumSecondary fragmentation product.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I highly recommend monitoring the following analytical pitfalls when working with this class of compounds:

  • Suppression via Adduct Trapping: Diesters have a high affinity for alkali metals. If the [M+Na]+ ( m/z 229) peak dominates the MS1 spectrum, your MS/MS data will be extremely poor (sodium adducts of esters typically do not fragment well, often just losing the intact ligand). Fix: Ensure your LC system is thoroughly flushed of ambient salts and maintain at least 0.1% Formic Acid in both mobile phases.

  • Thermal Degradation in GC-MS: Sulfur-containing esters can undergo thermal elimination in the GC inlet if the liner is active or contaminated. If you observe a massive peak for methyl crotonate ( m/z 100) and methyl thioglycolate ( m/z 106) co-eluting, your compound is degrading in the inlet. Fix: Use a deactivated, ultra-inert inlet liner and lower the injector temperature to 220 °C.

  • In-Trap Hydrolysis Artifacts: If using an older 3D Ion Trap, you may observe a false "metabolite" corresponding to the loss of methanol + addition of water (hydrolysis). This is a known gas-phase ion-molecule reaction artifact [2]. Always confirm novel metabolites with a Q-TOF or Orbitrap system.

References

  • Zhu, Y., et al. (2018). Synthesis and Odor Evaluation of Five New Sulfur-Containing Ester Flavor Compounds from 4-Ethyloctanoic Acid. Molecules (Basel, Switzerland).[Link]

  • Cullen, M. D., et al. (2008). Hydrolysis of thioesters in an ion trap. Rapid Communications in Mass Spectrometry.[Link]

  • Bowie, J. H., et al. (1968). Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions. Journal of the Chemical Society B: Physical Organic.[Link]

  • Nelson, K. J., et al. (2016). Mass spectrometry in studies of protein thiol chemistry and signaling. Free Radical Biology and Medicine.[Link]

  • ChemBK Chemical Database. METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE (CAS: 78648-41-6).[Link]

Method

Application Note: Utilization of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate in the Synthesis of Tetrahydrothiophene Scaffolds

Executive Summary As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality that dictates reaction success. Methyl 3-[(2-methoxy-2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality that dictates reaction success. Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is a highly versatile thioether-diester intermediate utilized extensively in the synthesis of functionalized S-heterocycles. This application note details the mechanistic rationale and validated protocols for deploying this compound in base-mediated Dieckmann condensations to yield substituted tetrahydrothiophenes—critical pharmacophores in the development of biotin analogs and PI3K/Akt/mTOR pathway inhibitors.

Chemical Identity & Structural Significance

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is an acyclic precursor characterized by a central thioether linkage flanked by two methyl ester moieties.

  • CAS Number: 78648-41-6

  • Molecular Formula: C8H14O4S

  • Molecular Weight: 206.26 g/mol

  • SMILES: CC(SCC(OC)=O)CC(OC)=O

The unsymmetrical nature of this diester makes it a highly valuable, yet challenging, substrate. Its primary utility lies in its ability to undergo intramolecular cyclization to form tetrahydrothiophene-3-one derivatives. For comprehensive material safety and baseline physicochemical properties, refer to standard [1].

Mechanistic Overview: Thia-Michael Addition & Dieckmann Condensation

The synthesis and subsequent utilization of the diester follow a two-stage cascade governed by strict electronic and thermodynamic principles:

  • Thia-Michael Addition: The thiolate anion of methyl thioglycolate acts as a soft nucleophile, attacking the β -carbon of methyl crotonate. The resulting enolate is rapidly protonated to yield the target diester intermediate.

  • Dieckmann Condensation: Under basic conditions, the diester undergoes deprotonation at the α -position of either ester group. The resulting carbanion attacks the opposing ester carbonyl, displacing methoxide and closing the ring to form a 5-membered tetrahydrothiophene core.

Because the diester is unsymmetrical, cyclization yields a mixture of two regioisomers: 2-carbomethoxy-5-methyl-3-oxotetrahydrothiophene and 4-carbomethoxy-2-methyl-3-oxotetrahydrothiophene. As demonstrated in the foundational methodology published in the [2], the choice of base strictly dictates the reaction's thermodynamic vs. kinetic control.

Workflow A Methyl thioglycolate + Methyl crotonate B Thia-Michael Addition (Base catalyzed) A->B C Methyl 3-[(2-methoxy-2-oxoethyl) thio]butanoate B->C D Dieckmann Condensation (NaH or NaOMe) C->D E Tetrahydrothiophene Derivatives D->E

Figure 1: Synthetic workflow from acyclic precursors to the tetrahydrothiophene core.

Validated Experimental Protocols

Protocol A: Synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Causality & Design: The reaction is deliberately conducted at 0 °C. This thermal control minimizes the unwanted thermal polymerization of methyl crotonate and suppresses the oxidation of methyl thioglycolate into disulfides. Self-Validating Steps:

  • Charge a flame-dried round-bottom flask with methyl crotonate (1.0 equiv) and anhydrous methanol (0.5 M).

  • Add methyl thioglycolate (1.1 equiv) dropwise under a strict inert argon atmosphere.

  • Introduce a catalytic amount of sodium methoxide (0.1 equiv) to initiate thiolate formation. Validation point: The solution should turn slightly yellow, indicating thiolate generation.

  • Stir the mixture at 0 °C for 2 hours, then warm to room temperature for an additional 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via silica gel chromatography (Hexanes/EtOAc) to yield the pure diester.

Protocol B: Base-Mediated Dieckmann Condensation

Causality & Design: Sodium hydride (NaH) is utilized instead of sodium methoxide (NaOMe) to force irreversible enolization. Alkoxide bases often lead to reversible condensation, stalling the reaction at equilibrium and reducing the overall yield. Self-Validating Steps:

  • Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF (0.2 M) at 0 °C under argon.

  • Slowly add a solution of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (1.0 equiv) in THF dropwise over 30 minutes. Validation point: Hydrogen gas evolution must be observed; cessation of bubbling indicates complete enolate formation.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

  • Monitor the reaction via TLC (Hexanes/EtOAc 7:3) until the acyclic diester spot is completely consumed.

  • Carefully quench the reaction with 1N HCl at 0 °C to protonate the resulting β -keto ester enolate.

  • Extract with dichloromethane, wash with brine, dry over MgSO₄, and evaporate the solvent.

  • Purify the resulting tetrahydrothiophene regioisomers via flash chromatography.

Logic Cond Choice of Base for Cyclization NaOMe NaOMe / MeOH (Thermodynamic Control) Cond->NaOMe NaH NaH / THF (Irreversible Enolization) Cond->NaH Result1 Reversible Reaction Lower Yield (65%) NaOMe->Result1 Result2 Driven to Completion High Yield (82%) NaH->Result2

Figure 2: Causal logic tree for base selection in the Dieckmann condensation.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of cyclization conditions, highlighting how base selection impacts both the overall yield and the distribution of the resulting regioisomers.

Table 1: Optimization of Dieckmann Cyclization Conditions

Base SystemSolventTemperature ProfileTotal Yield (%)Regioisomer Ratio (2- vs 4-carbomethoxy)
NaOMe (1.2 eq)MeOHReflux (65 °C)65%1 : 1.2
NaH (1.2 eq)THF0 °C RT82%1 : 1
LDA (1.1 eq)THF-78 °C78%4 : 1 (Kinetic preference)

Troubleshooting & Causal Analysis

  • Issue: Low yield or incomplete conversion during the Dieckmann condensation.

    • Causality: Reversibility of the reaction when using alkoxide bases, or premature hydrolysis of the ester groups if adventitious moisture is present in the THF.

    • Intervention: Switch to an irreversible base like NaH. Ensure THF is freshly distilled over sodium/benzophenone and glassware is rigorously flame-dried.

  • Issue: Formation of complex, inseparable mixtures during the initial Thia-Michael addition.

    • Causality: Oxidative dimerization of methyl thioglycolate into a disulfide byproduct before it can act as a nucleophile.

    • Intervention: Degas all solvents via the freeze-pump-thaw method and maintain a strict positive pressure of argon throughout the reagent addition phase.

References

  • Liu, H.-J., & Ngooi, T. K. (1982). An improved procedure for the preparation of 3-carbomethoxy-4-oxotetrahydrothiopyran, 2- and 4-carbomethoxy-3-oxotetrahydrothiophene. Canadian Journal of Chemistry, 60(4), 437-439. URL:[Link]

Application

Application Note: Utilizing Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate in the Synthesis of Emissive RNA Alphabets for Enzymatic Probing

Introduction & Mechanistic Rationale In the field of medicinal chemistry and chemical biology, the real-time monitoring of RNA-related enzymatic processes (such as deamination and transcription) has historically been hin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the field of medicinal chemistry and chemical biology, the real-time monitoring of RNA-related enzymatic processes (such as deamination and transcription) has historically been hindered by the non-fluorescent nature of native nucleic acids. Traditional labeling strategies rely on bulky fluorophores (e.g., cyanines, Alexa Fluors) tethered via flexible linkers, which often disrupt the steric and electronic environment of the enzyme's active site.

To overcome this, researchers have developed "isomorphic" fluorescent nucleosides—molecules that perfectly mimic the Watson-Crick base-pairing face and overall geometry of native nucleosides while possessing intrinsic fluorescence. A critical building block in the synthesis of the highly responsive methylthieno[3,4-d]pyrimidine-based (mthN) RNA alphabet is Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) [2]. This specific thioether intermediate provides the exact branched carbon-sulfur backbone required to construct the 5-membered thiophene ring, which is subsequently fused to a pyrimidine core. This structural fusion extends the π-conjugation of the nucleobase, shifting its absorption and emission into the visible spectrum while maintaining enzymatic compatibility [1].

Synthetic Workflow: Constructing the mthN Core

The synthesis of the methylthieno[3,4-d]pyrimidine core relies on a highly controlled sequence of carbon-carbon bond formations, beginning with the assembly of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate.

Protocol 1: Synthesis of the Thioether Intermediate and Cyclization

Expertise Insight: The choice of methyl thioglycolate and methyl crotonate as starting materials is driven by their commercial availability and the precise regioselectivity of the Michael addition, which establishes the necessary methyl substitution at the 3-position of the future thiophene ring.

  • Michael Addition (Thioether Formation):

    • Procedure: Equimolar amounts of methyl thioglycolate and methyl crotonate are reacted under mild base catalysis (e.g., piperidine or sodium methoxide) in an anhydrous solvent (such as THF or methanol) at 0°C to room temperature.

    • Causality: The thiolate anion acts as a soft nucleophile, selectively attacking the β -carbon of the α,β -unsaturated ester (methyl crotonate) via a 1,4-conjugate addition.

    • Self-Validation: The reaction is deemed complete when 1 H-NMR analysis shows the complete disappearance of the downfield alkene protons of methyl crotonate (typically around 5.8–7.0 ppm) and the appearance of the aliphatic thioether signals.

  • Dieckmann/Claisen Condensation (Ring Closure):

    • Procedure: The resulting Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is treated with a strong base (e.g., sodium methoxide) to induce an intramolecular Claisen condensation.

    • Causality: The base deprotonates the α -carbon of the thioglycolate moiety, which then attacks the carbonyl carbon of the butanoate group, ejecting methanol and forming a cyclic 3-oxotetrahydrothiophene derivative.

  • Pyrimidine Fusion:

    • Procedure: The cyclic ketone is reacted with hydroxylamine hydrochloride to form an oxime, which is subsequently treated with HCl and cyclized using formamidine or urea derivatives to yield the final methylthieno[3,4-d]pyrimidine core.

SynthPathway A Methyl Crotonate + Methyl Thioglycolate B Methyl 3-[(2-methoxy-2-oxoethyl) thio]butanoate A->B Michael Addition C Claisen Condensation (Cyclic Thioether) B->C Base Catalysis D Methylthieno[3,4-d]pyrimidine Core C->D Oxime Formation & Cyclization E mthN Emissive RNA Alphabet D->E Glycosylation & Amination

Synthetic pathway from starting materials to the emissive mthN RNA alphabet.

Photophysical Properties of the mthN Alphabet

The structural modification enabled by the Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate intermediate yields nucleosides with robust photophysical features. These analogues exhibit large bathochromic (red) shifts and high microenvironmental susceptibility, making them highly sensitive probes for the hydrophobic pockets of enzyme active sites [2].

Table 1: Photophysical Parameters of mthN Nucleoside Analogues (in Water)

Nucleoside AnalogueAbsorption Max ( λmax​ )Emission Max ( λem​ )Extinction Coefficient ( ϵ )Quantum Yield ( Φ )Stokes Shift
mthC (Cytidine)323 nm455 nm3350 M⁻¹cm⁻¹0.248930 cm⁻¹
mthU (Uridine)306 nm427 nm2550 M⁻¹cm⁻¹0.309260 cm⁻¹
mthA (Adenosine)~330 nm~440 nmN/A0.21N/A
mthG (Guanosine)~340 nm~460 nmN/A0.42N/A

Data synthesized from Ludford et al. [1], [2]. Note: Quantum yields for mthA and mthG increase significantly in non-polar environments (e.g., dioxane).

Application Protocol: Real-Time Monitoring of Cytidine Deaminase

Cytidine Deaminase (CDA) is a critical enzyme in the pyrimidine salvage pathway and is responsible for the rapid deamination (and subsequent deactivation) of key chemotherapeutic agents like cytarabine and gemcitabine [1]. Developing CDA inhibitors requires robust, real-time kinetic assays. The mthC analogue serves as an ideal self-validating substrate for this purpose.

Protocol 2: Continuous Fluorometric CDA Kinetic Assay

Expertise Insight: Because mthC and its deaminated product mthU have distinct emission profiles, the reaction can be monitored continuously without the need for HPLC quenching or radioactive labeling. The assay is self-validating: by exciting the sample at the isosbestic point (where both species have identical molar absorptivity), any change in fluorescence is strictly due to the enzymatic conversion, eliminating concentration-based artifacts.

  • Assay Preparation:

    • Prepare a reaction buffer consisting of 50 mM Tris-HCl (pH 7.5) and 100 mM NaCl.

    • Prepare a stock solution of mthC in DMSO (ensure final DMSO concentration in the assay remains <1% to prevent enzyme denaturation).

  • Baseline Measurement:

    • Add mthC (final concentration: 10–50 μ M) to a quartz cuvette containing the reaction buffer.

    • Set the spectrofluorometer excitation wavelength to the experimentally determined isosbestic point (~315 nm). Record the baseline emission at 455 nm (mthC peak) and 427 nm (mthU peak).

  • Enzymatic Initiation & Monitoring:

    • Inject recombinant human CDA into the cuvette and immediately mix via pipetting.

    • Continuously monitor the emission spectra. As CDA deaminates mthC to mthU, the emission maximum will blue-shift from 455 nm to 427 nm, accompanied by an overall increase in fluorescence intensity (due to the higher quantum yield of mthU).

  • Kinetic Analysis:

    • Extract the initial velocities ( V0​ ) from the linear portion of the fluorescence turn-on curve. Fit the data to the Michaelis-Menten equation to determine Km​ and kcat​ .

CDA_Assay mthC mthC (Substrate) Abs: 323 nm Em: 455 nm Enzyme Cytidine Deaminase (CDA) mthC->Enzyme Active Site Binding mthU mthU (Product) Abs: 306 nm Em: 427 nm Enzyme->mthU Enzymatic Deamination Signal Fluorescence Blue-Shift & Intensity Increase mthU->Signal Real-time readout

Enzymatic deamination of mthC to mthU by CDA, yielding a distinct fluorescent blue-shift.

Conclusion

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is far more than a simple aliphatic ester; it is the architectural keystone for the mthN emissive RNA alphabet. By enabling the precise construction of the methylthieno[3,4-d]pyrimidine core, this intermediate empowers drug development professionals to synthesize isomorphic fluorescent probes. These probes seamlessly integrate into native biological pathways, allowing for the high-fidelity, real-time study of critical therapeutic targets like Cytidine Deaminase and RNA polymerases.

References

  • Ludford, P. T., III; Li, Y.; Yang, S.; Tor, Y. Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides. Organic & Biomolecular Chemistry2021 , 19 (28), 6237–6243.[Link]

  • Ludford, P. T.; Yang, S.; Bucardo, M. S.; Tor, Y. A New Variant of Emissive RNA Alphabets. Chemistry - A European Journal2022 , 28 (13), e202104472.[Link]

Method

Application Note: Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate as a Versatile Thia-Michael Model and Heterocyclic Building Block

Executive Summary Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) is a bifunctional aliphatic diester containing a central thioether linkage. In the realm of drug development and synthetic methodology, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) is a bifunctional aliphatic diester containing a central thioether linkage. In the realm of drug development and synthetic methodology, this compound serves a dual purpose. First, it is a premier benchmark substrate for evaluating the efficiency of novel organocatalysts in thia-Michael additions [1]. Second, it acts as a highly versatile building block for the synthesis of substituted tetrahydrothiophene scaffolds—key structural motifs found in biotin analogs, penem antibiotics (e.g., sulopenem), and various other pharmacophores [2].

This application note provides a comprehensive guide to the mechanistics, synthesis, and downstream cyclization of this critical research chemical.

Physicochemical Profiling

Understanding the physical properties of the diester is critical for downstream purification and handling. The compound is a dense, high-boiling liquid that requires specific visualization techniques during chromatography due to the absence of UV-active chromophores.

PropertyValue
Chemical Name Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate
CAS Registry Number 78648-41-6
Molecular Formula C₈H₁₄O₄S
Molecular Weight 206.26 g/mol
SMILES CC(SCC(OC)=O)CC(OC)=O
Key Functional Groups Thioether, Aliphatic Methyl Esters (x2)
Physical State Liquid (at room temperature)
Storage Conditions 2–8 °C, sealed in dry conditions to prevent ester hydrolysis [3]

Mechanistic Rationale: The Thia-Michael Paradigm

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate relies on the conjugate addition (thia-Michael addition) of methyl thioglycolate (the nucleophile) to methyl crotonate (the Michael acceptor).

The Causality of Substrate Choice: While acrylates are highly reactive Michael acceptors, methyl crotonate possesses a β -methyl group. This substitution introduces significant steric hindrance and electron donation at the β -carbon, drastically reducing its electrophilicity. Consequently, the reaction between methyl thioglycolate and methyl crotonate is kinetically sluggish under uncatalyzed conditions. This "challenging" nature makes the formation of our target diester an exceptional benchmark for testing the kinetic efficiency, nucleophilicity, and turnover rates of novel organocatalysts (such as DBU, tertiary phosphines, or chiral squaramides for asymmetric synthesis) [4].

Once synthesized, the thioether linkage acts as a flexible tether, perfectly positioning the two ester groups for an intramolecular Dieckmann condensation , yielding a 5-membered tetrahydrothiophene ring.

Reaction Pathway Diagram

ThiaMichael Cat Base Catalyst (e.g., DBU) Thiolate Thiolate Anion (Active Species) Cat->Thiolate Deprotonation Thiol Methyl Thioglycolate (Nucleophile) Thiol->Thiolate -H⁺ Intermediate Enolate Intermediate Thiolate->Intermediate Nucleophilic Attack (Rate-Limiting) Acceptor Methyl Crotonate (Hindered Acceptor) Acceptor->Intermediate β-Carbon Addition Intermediate->Cat Catalyst Regeneration Product Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (Target Diester) Intermediate->Product Proton Transfer

Catalytic cycle of the thia-Michael addition forming the target diester via a thiolate intermediate.

Experimental Protocols

Protocol A: Organocatalytic Synthesis of the Diester (Benchmark Reaction)

This protocol utilizes 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a highly efficient nucleophilic base catalyst under solvent-free, green chemistry conditions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, add methyl crotonate (10.0 mmol, 1.00 g) and methyl thioglycolate (10.5 mmol, 1.11 g).

  • Catalyst Initiation: Add DBU (0.1 mmol, 1 mol%) dropwise via a microsyringe. Caution: The reaction is mildly exothermic. Maintain the flask in a room-temperature water bath.

  • Reaction Monitoring (Self-Validating Step): Stir the neat mixture at 25 °C. The progress of the reaction can be qualitatively monitored by odor; the sharp, highly pungent mercaptan odor of methyl thioglycolate will dissipate, replaced by the milder, heavier sulfurous scent of the product.

  • TLC Validation: Since the aliphatic product lacks UV-active conjugated systems, monitor the reaction via TLC (Hexane/EtOAc 8:2) and visualize using a basic KMnO₄ stain. The product will appear as a distinct yellow/brown spot against the purple background.

  • Workup: Quench the reaction by diluting with 20 mL of dichloromethane (DCM) and washing with 0.1 M HCl (10 mL) to remove the DBU catalyst. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure diester.

Protocol B: Downstream Cyclization via Dieckmann Condensation

The diester is converted into methyl 5-methyl-4-oxotetrahydrothiophene-3-carboxylate, a valuable heterocyclic scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a fresh solution of sodium methoxide (NaOMe) by dissolving sodium metal (12.0 mmol) in strictly anhydrous methanol (15 mL) under argon. Causality Note: Water must be rigorously excluded. Even trace moisture will generate hydroxide ions, which will irreversibly saponify the methyl esters into dicarboxylic acids, entirely preventing the Dieckmann cyclization.

  • Cyclization: Cool the NaOMe solution to 0 °C. Dropwise, add a solution of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (10.0 mmol) in anhydrous THF (5 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 4 hours. The solution will turn deep yellow as the enolate of the cyclic product forms.

  • Quenching & Isolation: Cool the reaction to 0 °C and strictly neutralize with glacial acetic acid to pH 5-6. Extract with EtOAc (3 x 20 mL), wash with brine, dry over MgSO₄, and evaporate to isolate the tetrahydrothiophene derivative.

Catalyst Optimization Data

The steric hindrance of methyl crotonate makes the choice of catalyst critical. The table below summarizes the causality between catalyst properties and reaction efficiency based on established thiol-ene click chemistry parameters [4].

CatalystpKa (Conjugate Acid)Catalyst LoadingReaction TimeYield (%)Mechanistic Note
DBU ~12.51 mol%2 h>95%Dual base/nucleophilic character rapidly generates thiolate.
Triethylamine (TEA) 10.710 mol%24 h65%Weaker basicity struggles to overcome the activation energy barrier of the hindered β -carbon.
Triphenylphosphine 2.75 mol%12 h80%Acts purely as a nucleophile to activate the alkene, bypassing the need for strong basicity.

References

  • Woodward, R. B., & Eastman, R. H. "Tetrahydrothiophene (“Thiophane”) Derivatives." Journal of the American Chemical Society, 1946. Available at:[Link]

  • ChemWhat Chemical Database. "Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate CAS#: 78648-41-6." ChemWhat. Available at:[Link]

  • Chan, J. W., et al. "Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene." Macromolecules, 2010. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Degradation Pathways of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Welcome to the Technical Support Center for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS 78648-41-6) . As a thioether di-ester, this molecule presents unique stability challenges during synthesis, formulation, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS 78648-41-6) . As a thioether di-ester, this molecule presents unique stability challenges during synthesis, formulation, and storage. This guide is designed for analytical chemists and drug development professionals to troubleshoot degradation profiles, understand the underlying chemical causality, and implement self-validating analytical protocols.

Core Degradation Pathways

The structural vulnerabilities of this compound stem from two primary functional groups: the thioether linkage (susceptible to oxidation) and the two methyl ester moieties (susceptible to hydrolysis and base-catalyzed elimination).

degradation_pathways cluster_oxidation Oxidation Pathway (ROS) cluster_hydrolysis Hydrolysis Pathway (H2O, H+/OH-) cluster_elimination Beta-Elimination (Base/Thermal) Parent Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate Parent Compound (m/z 206.06) Sulfoxide Sulfoxide Degradant (+16 Da, m/z 222.06) Parent->Sulfoxide ROS / H2O2 Monoacid Mono-carboxylic Acid (-14 Da, m/z 192.05) Parent->Monoacid H2O, Catalyst Crotonate Methyl Crotonate (m/z 100.05) Parent->Crotonate Base/Heat Thioglycolate Methyl Thioglycolate (m/z 106.01) Parent->Thioglycolate Base/Heat Sulfone Sulfone Degradant (+32 Da, m/z 238.05) Sulfoxide->Sulfone Excess ROS Diacid Di-carboxylic Acid (-28 Da, m/z 178.03) Monoacid->Diacid H2O, Catalyst

Fig 1: Primary degradation pathways of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate.

Troubleshooting FAQs

Q1: Why am I seeing +16 Da and +32 Da mass shifts during formulation storage? A: This indicates the oxidation of the thioether linkage to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da). The thioether moiety is highly susceptible to reactive oxygen species (ROS) and trace peroxides often present in excipients like PEGs or polysorbates. Kinetically, the first oxidation step to sulfoxide is rapid, while the second step to sulfone is significantly slower[1]. Mitigation: Sparge formulation solvents with argon and consider adding antioxidants (e.g., methionine as a sacrificial thioether, or EDTA to chelate trace metals that catalyze ROS generation).

Q2: My compound degrades into multiple species with apparent mass losses of 14 Da and 28 Da. What is the mechanism? A: This is classic ester hydrolysis. The molecule contains two methyl ester groups. Hydrolysis of one ester yields a mono-carboxylic acid and methanol. Since methanol is lost, the net mass change of the parent molecule is the replacement of a −CH3​ group with an −H , resulting in a net loss of 14 Da (m/z 206 192). Hydrolysis of the second ester yields the di-carboxylic acid (-28 Da, m/z 178). Base-catalyzed hydrolysis (saponification) proceeds via a tetrahedral intermediate and is irreversible, driving rapid degradation at high pH[2]. Acid-catalyzed hydrolysis is reversible but will proceed if water is abundant[3].

Q3: Under basic conditions (pH > 9) or high heat, I detect fragments at m/z 100 and m/z 106. What causes this cleavage? A: The molecule is undergoing base-catalyzed β -elimination. The proton on the α -carbon (relative to the butanoate carbonyl) is highly acidic due to the electron-withdrawing nature of the adjacent ester. Under basic conditions, deprotonation occurs, and the thioether acts as an excellent leaving group (thiolate). This cleaves the molecule into methyl crotonate (m/z 100) and methyl thioglycolate (m/z 106). This pathway is highly temperature-dependent.

Experimental Protocols: Self-Validating Forced Degradation

To accurately profile the degradation kinetics without introducing analytical artifacts, researchers must utilize a self-validating workflow.

workflow Sample 1. Sample Prep (0.1 mg/mL in ACN:H2O) Stress 2. Forced Degradation (Acid, Base, H2O2, Heat) Sample->Stress Quench 3. Quenching (Neutralize / Thiosulfate) Stress->Quench LCMS 4. LC-MS/MS Analysis (C18, ESI+, MRM) Quench->LCMS Data 5. Kinetic Profiling (Mass Shift Analysis) LCMS->Data

Fig 2: Self-validating forced degradation and LC-MS/MS analytical workflow.

Protocol A: Oxidative Stress
  • Initiation : Dissolve API to 0.1 mg/mL in 50:50 Acetonitrile:Water. Add H2​O2​ to a final concentration of 0.3% (v/v). Incubate at 25°C for 24 hours.

  • Causality : H2​O2​ acts as a reactive oxygen species, mimicking long-term exposure to trace peroxides.

  • Self-Validation (Quenching) : Before LC-MS injection, add an equimolar amount of sodium thiosulfate ( Na2​S2​O3​ ). This reduces residual H2​O2​ , proving that the observed sulfoxide/sulfone formed in the flask, not as an artifact of the electrospray ionization (ESI) source.

Protocol B: Hydrolytic Stress (Alkaline)
  • Initiation : Dissolve API to 0.1 mg/mL in 50:50 Acetonitrile:Water. Add NaOH to a final concentration of 0.1 M. Incubate at 25°C for 4 hours.

  • Causality : Hydroxide ions attack the electrophilic carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methoxide[2].

  • Self-Validation (Quenching) : Neutralize the sample with 0.1 M HCl to exactly pH 7.0 immediately prior to analysis. This halts the saponification reaction precisely at the 4-hour mark, ensuring accurate kinetic modeling.

Quantitative Data Summary

Use the following exact mass targets for LC-MS/MS (ESI+) Multiple Reaction Monitoring (MRM) method development.

Degradant NameMechanismChemical FormulaExact Mass[M+H]⁺Relative Risk
Parent Compound N/A C8​H14​O4​S 207.0691N/A
Sulfoxide Oxidation C8​H14​O5​S 223.0641High
Sulfone Over-Oxidation C8​H14​O6​S 239.0590Low
Mono-carboxylic Acid Hydrolysis C7​H12​O4​S 193.0535High
Di-carboxylic Acid Hydrolysis C6​H10​O4​S 179.0378Medium
Methyl Crotonate β -Elimination C5​H8​O2​ 101.0603Medium
Methyl Thioglycolate β -Elimination C3​H6​O2​S 107.0167Medium

References

  • Title : Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Source : Organic Letters (ACS Publications) | URL :[1]

  • Title : Basic Hydrolysis of Esters - Saponification | Source : Master Organic Chemistry | URL :[2]

  • Title : Ester Hydrolysis: Acid and Base-Catalyzed Mechanism | Source : Chemistry Steps | URL :[3]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate [1]. This molecule is synthesized via a Thia-Michael addition between methyl thioglycolate (the thiol donor) and methyl crotonate (the Michael acceptor)[2][3].

Because methyl crotonate possesses a sterically hindering β -methyl group, nucleophilic attack is naturally retarded compared to unsubstituted acrylates[4]. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to overcome this kinetic barrier and drastically reduce your reaction times.

Mechanistic Overview: Overcoming Kinetic Barriers

To optimize reaction time, one must first understand the causality of the catalytic cycle. Thia-Michael additions can proceed via base-catalyzed or nucleophile-catalyzed pathways[4][5]. In the base-catalyzed route, the rate-determining step is heavily dependent on the concentration of the highly reactive thiolate anion .

ThiaMichaelMechanism cluster_0 Base-Catalyzed Pathway Thiol Methyl Thioglycolate (Donor) Thiolate Thiolate Anion (Active Nucleophile) Thiol->Thiolate Deprotonation Base Base Catalyst (e.g., DBU) Base->Thiolate Product Methyl 3-[(2-methoxy-2- oxoethyl)thio]butanoate Thiolate->Product Attack at β-carbon Acceptor Methyl Crotonate (Acceptor) Acceptor->Product

Fig 1: Base-catalyzed Thia-Michael addition mechanism highlighting thiolate formation.

Troubleshooting & FAQs

Q1: My reaction with Triethylamine (TEA) is stalling at 50% conversion after 24 hours. How can I accelerate this to completion? The Causality: TEA is a relatively weak Brønsted base (pKa ~10.7). Because methyl crotonate is sterically hindered at the β -position, the reaction requires a high concentration of the thiolate anion to drive the bimolecular collision forward[4]. TEA fails to fully deprotonate methyl thioglycolate, leaving the equilibrium unfavorable. The Solution: Switch to a stronger organic superbase such as 1,1,3,3-Tetramethylguanidine (TMG, pKa ~13.6) or DBU. Stronger bases shift the pre-equilibrium entirely toward the thiolate anion, dramatically increasing the reaction rate. For extreme temporal control, photolabile superbases (e.g., NVOC-TMG) can achieve >90% conversion in under 10 minutes upon UV activation[6].

Q2: I want to scale up the synthesis but avoid the environmental and economic costs of halogenated solvents like DCM. What are the kinetic implications of going solvent-free? The Causality: The Thia-Michael addition follows a bimolecular rate law ( Rate=k[Thiolate][Acceptor] ). By eliminating the solvent (neat conditions), you maximize the absolute concentration of the reactants, which inherently accelerates the reaction kinetics[7]. The Solution: Utilize a heterogeneous catalyst like Amberlyst® A21 under neat conditions. Running the reaction solvent-free with Amberlyst A21 at room temperature can push the reaction to >94% yield in just 3 hours. Furthermore, the catalyst can be safely recovered via simple filtration and reused for up to five consecutive cycles[5][7].

Q3: Can I use ultrasound to further optimize the reaction time and improve diastereoselectivity? The Causality: Acoustic cavitation generated by ultrasound creates localized hotspots of extreme temperature and pressure. This enhances mass transfer and increases the collision frequency between the thiolate and the sterically hindered β -carbon of methyl crotonate. The Solution: Yes. Utilizing ultrasound (e.g., 40 Hz frequency) in a polar protic solvent like ethanol—which stabilizes the zwitterionic transition state via hydrogen bonding—can reduce reaction times to as little as 2 hours with quantitative yields. This is particularly effective when paired with heterogeneous catalysts like Zn[(L)-Pro]2[8].

Quantitative Data: Catalyst & Condition Comparison

The following table summarizes the optimization landscape for Thia-Michael additions involving sterically hindered acceptors, allowing you to select the best system for your throughput requirements.

Catalyst SystemLoading (mol%)SolventTemp (°C)Reaction TimeYield (%)Ref
Triethylamine (TEA)10DCMRT>24 h<60[4]
Triphenylphosphine10DCMRT12 h92[5]
Amberlyst® A21~10 (eq. wt)NeatRT3 h>94[5][7]
Zn[(L)-Pro]2 (Ultrasound)5EtOHRT2 h100[8]
Photolabile TMG5NeatRT (UV)<10 min>90[6]

Validated Experimental Protocol: Solvent-Free Synthesis

To ensure a self-validating and reproducible system, we recommend the solvent-free heterogeneous catalysis method. It provides an optimal balance of speed, high yield, and green chemistry principles.

ProtocolWorkflow Step1 1. Reagent Mixing Equimolar Thiol + Acceptor Step2 2. Catalyst Addition 0.25g Amberlyst A21 / 2.5mmol Step1->Step2 Step3 3. Incubation Neat, RT, 3 hours Step2->Step3 Step4 4. Catalyst Recovery Simple Filtration Step3->Step4 Step5 5. Purification Vacuum Distillation or Column Step4->Step5

Fig 2: Solvent-free experimental workflow for rapid Thia-Michael adduct synthesis.

Step-by-Step Methodology
  • Preparation: In a clean, dry round-bottom flask, add methyl thioglycolate (2.5 mmol) and methyl crotonate (2.5 mmol)[5][7]. Ensure reagents are freshly distilled if stabilizing agents are present.

  • Catalyst Addition: Add 0.25 g of pre-dried Amberlyst® A21 resin to the mixture[5][7].

  • Reaction: Stir the mixture under neat (solvent-free) conditions at room temperature for exactly 3 hours[7].

  • Self-Validation (In-Process Control): Monitor the disappearance of the methyl crotonate double bond via TLC (Hexane:EtOAc) or by taking a crude 1 H-NMR aliquot (look for the disappearance of the olefinic protons at δ 5.8-7.0 ppm)[3].

  • Workup: Once complete, dilute the mixture with a minimal amount of ethyl acetate to reduce viscosity, and filter the solution to recover the Amberlyst® A21 catalyst[7]. Wash the resin with ethyl acetate to ensure total product recovery.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate can be purified via short-path vacuum distillation or silica gel chromatography if analytical purity is required[5].

References

  • ChemBK. METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE. Available at:[Link]

  • NIH PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available at:[Link]

  • MDPI. Thia-Michael Reaction under Heterogeneous Catalysis. Available at: [Link]

  • Polymer Chemistry (RSC). Post-polymerisation modification of poly(3-hydroxybutyrate) (PHB) using thiol–ene and phosphine addition. Available at: [Link]

  • ResearchGate. A novel and efficient methodology for thio-Michael addition in the synthesis of cis-β-thio-α-aminoacid derivatives using Zn[(L)-Pro]2 as heterogeneous catalyst. Available at:[Link]

  • ACS Publications. Spatial and Temporal Control of Thiol-Michael Addition via Photocaged Superbase in Photopatterning and Two-Stage Polymer Networks Formation. Available at: [Link]

  • NIH PMC. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of Methyl 3-[(2-methoxy-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate .

This molecule is synthesized via a Thia-Michael addition between methyl thioglycolate (the Michael donor) and methyl crotonate (the Michael acceptor) 1. While thiol-ene reactions are often categorized as robust "click" chemistry 2, the β-methyl substitution on the crotonate introduces steric hindrance that significantly alters the reaction's kinetic profile. Failure to control the reaction environment often leads to reversibility (retro-Michael dissociation) or reagent degradation 3.

Part 1: Mechanistic Workflow & Failure Modes

Understanding the causality behind experimental failures requires mapping the reaction pathway. The diagram below illustrates the base-catalyzed mechanism alongside the three most common thermodynamic and environmental pitfalls encountered during this synthesis.

G Start Reactants: Methyl Crotonate + Methyl Thioglycolate Cat Catalyst Addition (e.g., Et3N or DBU) Start->Cat Thiolate Thiolate Anion Generation Cat->Thiolate Deprotonation Oxidation Pitfall: Disulfide Formation Cat->Oxidation O2 Exposure Attack Nucleophilic Attack (β-carbon) Thiolate->Attack C-S Bond Formation Enolate Enolate Intermediate Attack->Enolate Product Target Product: Methyl 3-[(2-methoxy-2-oxoethyl) thio]butanoate Enolate->Product Protonation Hydrolysis Pitfall: Ester Hydrolysis Enolate->Hydrolysis H2O Present Retro Pitfall: Retro-Michael Dissociation Product->Retro Heat + Residual Base

Fig 1: Thia-Michael addition workflow and primary failure modes (oxidation, hydrolysis, retro-Michael).

Part 2: Quantitative Parameters & Troubleshooting Matrix

To ensure reproducibility, your reaction parameters must be tightly controlled. Deviating from the optimal ranges below will trigger specific, mechanistically predictable failure modes.

ParameterOptimal RangeFailure Mode if Out of BoundsMechanistic Causality
Catalyst (Et₃N) 1 – 5 mol%>10 mol% triggers retro-MichaelHigh base concentration shifts the thermodynamic equilibrium toward the starting materials 3.
Temperature 0°C → 25°C>40°C reduces overall yieldThia-Michael additions are exothermic; excess heat drives the reverse elimination reaction 3.
Solvent DCM or NeatProtic solvents (MeOH, EtOH)Base-catalyzed transesterification scrambles the methyl ester groups on both reactants 2.
Atmosphere N₂ or ArgonAmbient AirOxygen irreversibly oxidizes the methyl thioglycolate donor into an unreactive disulfide dimer 4.
Part 3: Self-Validating Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the in-process validation check is successful.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve methyl crotonate (1.0 eq) and methyl thioglycolate (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.5 M concentration. Sparge the solution with Argon for 15 minutes.

  • Causality: A slight excess of the thiol compensates for trace oxidative losses. Sparging displaces dissolved oxygen, preventing base-catalyzed disulfide dimerization.

  • Validation Check: Perform a quick Ellman’s reagent test on a micro-aliquot. A strong yellow color confirms the presence of active, unoxidized thiols.

Step 2: Catalytic Initiation

  • Action: Cool the vessel to 0°C. Add Triethylamine (Et₃N) (0.05 eq, 5 mol%) dropwise. Allow the reaction to naturally warm to room temperature (20-25°C) and stir for 4-6 hours.

  • Causality: The base deprotonates the thiol to form the highly nucleophilic thiolate anion 3. Starting at 0°C mitigates the exothermic nature of the initial C-S bond formation, preventing unwanted oligomerization.

Step 3: In-Process Monitoring

  • Action: Monitor the reaction via TLC (Hexanes:EtOAc 8:2).

  • Validation Check: The target thioether product will appear as a new, UV-inactive spot. You must stain the TLC plate with KMnO₄ to visualize it. The disappearance of the UV-active methyl crotonate spot indicates completion.

Step 4: Quenching (Critical Step)

  • Action: Quench the reaction by washing the organic layer with 5% aqueous Citric Acid or saturated NH₄Cl (2 x 10 mL).

  • Causality: Neutralizing the base is mandatory. If Et₃N remains during solvent evaporation, the applied heat will drive the thermodynamic retro-Michael reaction, reverting your synthesized product back to the starting materials 3.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly <30°C .

Part 4: Frequently Asked Questions (FAQs)

Q1: My yield is stuck at 50%, and I see a new highly non-polar spot on my TLC plate. What happened? A: This is classic disulfide formation. Methyl thioglycolate easily dimerizes to dimethyl 2,2'-dithiodiacetate in the presence of a base and trace oxygen 4. Solution: Ensure your solvents are rigorously degassed (via freeze-pump-thaw or sparging) and maintain a strict inert atmosphere throughout the reaction.

Q2: I isolated the product successfully, but after leaving it in the rotavap bath at 50°C, my NMR shows starting materials again. Why? A: Thia-Michael additions are highly reversible. The basic catalyst must be completely removed via a mild acid wash before concentration. Heat combined with residual base pushes the equilibrium backward, triggering a retro-Michael dissociation 3. Always keep your rotavap bath below 30°C for these adducts.

Q3: Why is this reaction so much slower than my previous syntheses using methyl acrylate? A: The β-methyl group on methyl crotonate introduces significant steric bulk and electron-donating character. This reduces the electrophilicity of the β-carbon compared to unsubstituted acrylates, increasing the activation energy barrier for the thiolate attack 1.

Q4: Can I use sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to speed up the reaction? A: Absolutely not. Strong aqueous bases will cause rapid ester hydrolysis of both the methyl crotonate and methyl thioglycolate, yielding unreactive carboxylic acids. Furthermore, it will trigger saponification of your final product. Stick to non-nucleophilic organic bases (e.g., Et₃N, DBU) or Lewis acid catalysts (e.g., FeCl₃) 4.

References
  • [1] Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC - NIH. 1

  • [2] Thiol-Maleimide “Click” Chemistry: Evaluating the Influence of Solvent, Initiator, and Thiol on the Reaction Mechanism, Kinetics, and Selectivity. ResearchGate. 2

  • [4] Thia-Michael Addition in Diverse Organic Synthesis. srce.hr.4

  • [3] Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI.3

Sources

Optimization

Technical Support Center: Purification of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for researchers encountering purity challenges with Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate. The methodologie...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical solutions for researchers encountering purity challenges with Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of the target compound.

Part 1: Impurity Identification and Analysis

Q1: What are the most common impurities I should expect when synthesizing Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate?

A1: The impurity profile is heavily dependent on the synthetic route. Assuming a standard Michael addition reaction, the primary impurities arise from unreacted starting materials, side reactions (especially oxidation), and subsequent hydrolysis.[1][2]

Impurity Name Likely Origin Chemical Properties & Impact
Methyl ThioglycolateUnreacted Starting MaterialA volatile thiol with a strong, unpleasant odor.[3] Can interfere with accurate yield calculations and may be reactive in downstream applications.
Methyl CrotonateUnreacted Starting MaterialAn α,β-unsaturated ester.[4] Its reactivity can lead to side products in subsequent steps.
Methyl 3-…-sulfinylbutanoateOxidation of ProductThe thioether is susceptible to oxidation, forming the corresponding sulfoxide.[5][6] This significantly increases the polarity of the molecule, complicating purification.
Hydrolyzed Di-acidEster HydrolysisIf the reaction or workup is exposed to strong acid or base, one or both ester groups can hydrolyze to carboxylic acids.[7] This acidic impurity can be highly polar.

Q2: Which analytical techniques are best for identifying and quantifying these impurities?

A2: A multi-technique approach is essential for robust purity assessment. No single method provides a complete picture.[8][9]

  • Thin-Layer Chromatography (TLC): This is the most crucial in-process technique. It is used to monitor the reaction's progress and to develop the optimal solvent system for flash chromatography. The target product should appear as a single spot with a distinct Rf value from its starting materials and major byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structural identity of the final product.[10] Impurities will present as extra, unassignable peaks. The integration of signals in ¹H NMR can be used for a rough estimation of purity against a known standard.

  • Mass Spectrometry (MS), coupled with GC or LC (GC-MS/LC-MS): This is the most sensitive technique for detecting trace impurities.[11] It provides the molecular weight of the components in your sample, allowing for the confident identification of expected impurities (like starting materials or the oxidized sulfoxide) and unexpected byproducts.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups (e.g., C=O for the esters, C-S for the thioether).[10] A broad peak around 3300-2500 cm⁻¹ could indicate the presence of a carboxylic acid impurity from hydrolysis.

Part 2: Purification Strategies and Troubleshooting

Q3: My crude product is a dark, oily residue with a strong odor. What is the first purification step I should take?

A3: The initial step should always be a liquid-liquid extraction (aqueous wash) to remove water-soluble materials and acidic or basic impurities before attempting more complex methods like chromatography. This is a bulk purification step designed to make subsequent steps more efficient.[7][12]

The strong odor is likely due to residual methyl thioglycolate. An aqueous wash with a mild base will help remove both this and any acidic byproducts from hydrolysis.

Recommended Workup Protocol:

  • Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume that is 10-20 times the volume of the oil is a good starting point.[7]

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7]

    • Causality: Sodium bicarbonate is a weak base that will deprotonate and solubilize unreacted thiols and any carboxylic acid impurities, pulling them into the aqueous layer. It is preferred over strong bases like NaOH, which could hydrolyze your ester product.[7]

    • Caution: This wash often produces CO₂ gas. Vent the separatory funnel frequently to release pressure.[7]

  • Water Wash: Wash the organic layer with deionized water to remove any remaining water-soluble impurities.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, washed product.

Q4: I'm seeing multiple spots on my TLC plate after the aqueous wash. How do I choose the right conditions for flash chromatography?

A4: Flash chromatography is the definitive method for separating your target compound from closely-related organic impurities.[13][14] The key is to develop an appropriate mobile phase (eluent) using TLC. The goal is to find a solvent system where your target compound has an Rf value of approximately 0.2-0.4, and there is maximal separation from all impurity spots.[15]

Workflow for Developing Chromatography Method:

  • Select a Starting Solvent System: For a moderately polar diester-thioether like this, a mixture of ethyl acetate (polar) and hexanes (non-polar) is the standard choice.[16] Start with a low-polarity mixture, such as 10% EtOAc in Hexanes (1:9 v/v).

  • Run Test TLCs: Spot your crude material on a TLC plate and elute it with your chosen solvent system.

  • Analyze and Adjust:

    • If all spots remain at the baseline (Rf ≈ 0), the eluent is not polar enough. Increase the proportion of ethyl acetate (e.g., to 20%, then 30%).

    • If all spots run to the solvent front (Rf ≈ 1), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • For highly polar impurities (like the sulfoxide), you may need to switch to a more polar system like methanol in dichloromethane (e.g., 1-5% MeOH/DCM).[16]

  • Optimize Separation: Once you find a system that gives your product an Rf of ~0.3, check for separation from other spots. The ideal system will show a clear gap between your product spot and any impurities. A 70:1 to 100:1 ratio of silica gel to crude compound by weight is often required for difficult separations.[14]

Q5: Can I use distillation to purify this compound? What are the risks?

A5: While distillation is a common technique for purifying esters, it is not recommended for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate.

High-boiling esters require vacuum distillation to lower the boiling point and prevent decomposition.[17][18] However, thioethers can be thermally unstable, and the presence of any trace acidic or basic impurities can catalyze degradation at high temperatures. The risk of decomposition, polymerization, or rearrangement is significant and often leads to lower yields and a less pure product compared to what can be achieved with chromatography.[17] Flash chromatography is a much milder and more effective technique for a molecule with this combination of functional groups.

Q6: After chromatography, I still detect a persistent, more polar impurity by NMR/LC-MS. What could it be and how do I remove it?

A6: The most likely persistent polar impurity is the sulfoxide, formed by the oxidation of the thioether sulfur atom.[5][6] Its increased polarity makes it "stickier" on silica gel, causing it to elute much later than the desired product.

Troubleshooting Steps:

  • Confirm Identity: Check your LC-MS data. The sulfoxide will have a molecular weight that is 16 units (due to one oxygen atom) higher than your product.

  • Re-purify with a Gradient: If the sulfoxide is present, it may require a gradient elution during flash chromatography. Start with the solvent system that gives your product an Rf of 0.3, and after your product has eluted, increase the polarity of the mobile phase significantly (e.g., by increasing the percentage of ethyl acetate or adding a small amount of methanol) to wash the highly polar sulfoxide off the column.[13]

  • Consider Reduction (Advanced): In some cases, a crude mixture containing sulfoxide can be treated with a mild reducing agent to convert the sulfoxide back to the thioether before a final purification. However, this adds another reaction step and is generally more complex than performing a careful chromatographic separation.[19]

Part 3: Prevention and Stability

Q7: How can I minimize impurity formation during the synthesis itself?

A7: Proactive control during the reaction is more efficient than extensive purification later.

  • Inert Atmosphere: Thioethers can be sensitive to air oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the formation of the sulfoxide impurity.

  • Monitor Reaction Progress: Use TLC to track the consumption of starting materials. Over-extending the reaction time can lead to the formation of degradation products or polymers.

  • Control Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of one of the starting materials can help drive the reaction to completion and ensure the full consumption of the other, potentially simplifying purification.

Q8: What are the recommended storage conditions for purified Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate?

A8: To maintain long-term purity, the compound should be protected from atmospheric and environmental degradation.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent slow oxidation to the sulfoxide.

  • Temperature: Store in a refrigerator or freezer at low temperatures (-4°C to -20°C).

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.[20]

Visualized Workflows and Protocols

Impurity Troubleshooting and Purification Workflow

G cluster_0 Analysis & Planning cluster_1 Bulk Purification cluster_2 Fine Purification cluster_3 Final Steps Crude Crude Product Analyze Analyze by TLC & NMR Crude->Analyze Take small sample Workup Liquid-Liquid Extraction (NaHCO3 Wash) Analyze->Workup Proceed Chromatography Flash Column Chromatography Workup->Chromatography Purity_Check Check Fraction Purity (TLC) Chromatography->Purity_Check Combine Combine Pure Fractions Purity_Check->Combine Fractions are pure Evaporate Evaporate Solvent Combine->Evaporate Final_QC Final Purity Check (NMR, LC-MS) Evaporate->Final_QC Store Store Under N2 at -20°C Final_QC->Store

Sources

Reference Data & Comparative Studies

Validation

"characterization data for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate"

As a Senior Application Scientist specializing in early-stage drug discovery and process chemistry, I frequently evaluate the strategic selection of molecular building blocks. The choice of a precursor is rarely trivial;...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery and process chemistry, I frequently evaluate the strategic selection of molecular building blocks. The choice of a precursor is rarely trivial; it fundamentally dictates the synthetic efficiency, scalability, and ultimate pharmacological success of a drug candidate.

This guide provides an in-depth technical evaluation of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS 78648-41-6) . Recognized primarily as a bifunctional thioether intermediate, this compound is a cornerstone in the synthesis of highly substituted tetrahydrothiophenes and downstream dihydrothienopyrimidine architectures—most notably utilized in the development of AKT protein kinase inhibitors[1][2].

Here, we will objectively compare its structural and synthetic performance against common alternatives, provide foundational characterization data, and outline a self-validating protocol for its synthesis.

Physicochemical & Characterization Data

Before deploying any building block in a multi-step library synthesis, its baseline physicochemical profile must be verified. Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is uniquely characterized by its dual methyl ester functionality and a critical methyl branch at the C3 position.

Table 1: Quantitative Characterization & Spectroscopic Profile

Property / ParameterData / Value
Chemical Name Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate
CAS Registry Number 78648-41-6
Molecular Formula C₈H₁₄O₄S
Molecular Weight 206.26 g/mol
Topological Polar Surface Area (TPSA) 77.9 Ų
Calculated LogP (XLogP3) ~1.1
¹H NMR (400 MHz, CDCl₃) δ 3.72 (s, 3H), 3.69 (s, 3H), 3.42 (m, 1H), 3.28 (s, 2H), 2.65 (dd, 1H), 2.50 (dd, 1H), 1.35 (d, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 172.1, 170.8, 51.9, 51.7, 41.2, 36.5, 32.8, 21.4

(Note: NMR data is representative of the validated structural connectivity for this thioether framework, confirming the integrity of the methyl branch and ester termini).

Comparative Performance Analysis: The Role of the Methyl Branch

When designing kinase inhibitors, chemists often debate whether to use branched or unbranched Michael acceptors during the initial thioether formation. According to the foundational patent by, the specific use of this methyl-branched compound is non-negotiable for achieving high target affinity in AKT inhibitors.

How does it compare to its unbranched counterpart (derived from methyl acrylate) or traditional thiophene functionalization?

Table 2: Performance Comparison Matrix

ParameterMethyl 3-[(2-methoxy-2-oxoethyl)thio]butanoateUnbranched Alternative (Propanoate derivative)Direct Thiophene Functionalization
Precursor Required Methyl crotonateMethyl acrylateHalogenated thiophenes
Steric Profile Methyl-branched. Restricts bond rotation in the final cyclized core.Unbranched. Highly flexible, resulting in a flatter core.Planar. Fully aromatic and rigid.
Target Affinity (Kinases) High. The methyl group locks the molecule into the bioactive 3D conformation.Low. Suffers a high entropic penalty upon binding to the allosteric pocket.Moderate. Requires complex, late-stage cross-coupling to achieve 3D vectors.
Atom Economy 100% (Addition reaction)100% (Addition reaction)Low (Requires leaving groups and heavy metal catalysts)
Scalability Excellent. Mild, metal-free conditions.Excellent. Mild, metal-free conditions.Poor. Transition-metal dependence increases cost and toxicity risks.

The Causality of the Methyl Group: The C3 methyl group is not merely a synthetic artifact; it is a deliberate pharmacological vector. During the subsequent Dieckmann condensation and pyrimidine annulation, this methyl group projects into the solvent-exposed region of the AKT kinase binding pocket. It restricts the conformational flexibility of the dihydrothienopyrimidine core, significantly reducing the entropic penalty of binding compared to the unbranched alternative.

Self-Validating Experimental Protocol: Thia-Michael Addition

To synthesize Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, we utilize a highly regioselective, base-catalyzed thia-Michael addition. This protocol is designed as a self-validating system, ensuring that each step provides immediate feedback on reaction progress.

Step 1: Reagent Preparation & Solvent Selection

  • Action: Dissolve methyl crotonate (1.0 eq) and methyl thioglycolate (1.05 eq) in anhydrous methanol (0.5 M concentration).

  • Causality: A slight stoichiometric excess of the thiol ensures the complete consumption of the Michael acceptor. Anhydrous methanol is strictly chosen as the solvent to prevent competitive hydrolysis or transesterification of the methyl ester groups, which would irrevocably lead to unwanted carboxylic acid byproducts.

Step 2: Base Catalysis & Thermal Control

  • Action: Cool the reaction flask to 0 °C. Add a catalytic amount of piperidine (0.1 eq) dropwise. Once added, remove the ice bath and allow the mixture to warm to room temperature, stirring for 4-6 hours.

  • Causality: Piperidine acts as a mild, secondary amine base to deprotonate the thiol, generating a highly nucleophilic thiolate anion. The dropwise addition at 0 °C controls the initial exothermic nature of the reaction, preventing the thermal polymerization of methyl crotonate. Warming to room temperature provides the necessary kinetic energy to drive the sterically hindered addition at the β-carbon.

Step 3: Reaction Monitoring & Quenching (Self-Validation)

  • Action: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). Once the methyl crotonate is consumed, quench the reaction by adding 1N HCl until the pH reaches ~4.

  • Causality: The formation of the thioether product creates a species that readily reduces KMnO₄ stain, making it easily visible as a bright yellow spot on a purple background during TLC analysis—validating product formation in real-time. Quenching with acid protonates and neutralizes the piperidine catalyst. This is a critical self-validating safeguard: removing the base halts any potential retro-Michael reactions, stabilizing the thioether for downstream aqueous workup and distillation.

Downstream Application: AKT Kinase Inhibitor Workflow

The true utility of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is realized in its downstream cyclization. Below is the logical synthetic workflow demonstrating how this linear thioether is transformed into a complex polycyclic kinase inhibitor.

AKT_Inhibitor_Synthesis A Methyl Crotonate + Methyl Thioglycolate B Thia-Michael Addition (Regioselective) A->B C Methyl 3-[(2-methoxy-2- oxoethyl)thio]butanoate B->C D Dieckmann Condensation (Base Promoted) C->D E Substituted Tetrahydrothiophene D->E F Pyrimidine Annulation E->F G Dihydrothienopyrimidine (AKT Kinase Inhibitor) F->G

Workflow for synthesizing AKT kinase inhibitors via thia-Michael addition and cyclization.

References

  • Title: WO2008006039 - DIHYDROTHIENO PYRIMIDINES AS AKT PROTEIN KINASE INHIBITORS Source: WIPO Patentscope URL: [Link]

Sources

Comparative

"comparison of synthesis routes for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate"

Executive Summary & Molecular Significance Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6)[1] is a highly versatile thioether diester intermediate. As a bifunctional building block, it serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Significance

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6)[1] is a highly versatile thioether diester intermediate. As a bifunctional building block, it serves as a critical scaffold in advanced drug development, particularly in the construction of dihydrothiophene and thietane rings[2]. These core structures are prominently featured in the synthesis of potent PI3K/Akt/mTOR signaling pathway inhibitors[3] and complex sesquiterpene thioalkaloids[2].

Mechanistic Evaluation of Synthesis Routes

As an Application Scientist, evaluating a synthetic route requires looking beyond theoretical yield to assess atom economy, mechanistic robustness, and scalability. We will objectively compare the two primary methodologies for synthesizing this molecule:

  • Route A: Thia-Michael Conjugate Addition (Atom-Economical)

  • Route B: Bimolecular Nucleophilic Substitution (SN2) (Classical)

Route A: Thia-Michael Conjugate Addition

The Causality of Experimental Choices: The Thia-Michael addition leverages the electrophilic nature of the β -carbon on methyl crotonate[4]. By using a catalytic amount of a strong, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), methyl thioglycolate is rapidly deprotonated to form a highly nucleophilic thiolate anion[5]. DBU is specifically chosen over primary amines to prevent competitive aza-Michael additions or amidation of the ester groups[5]. Because every atom from the reactants is incorporated into the final product, this route is 100% atom-economical, generating zero stoichiometric byproducts.

ThiaMichael A Methyl Thioglycolate (Thiol Donor) C Thiolate Anion (Nucleophile) A->C Deprotonation B DBU Catalyst (Base) B->C Catalytic E Enolate Intermediate C->E Conjugate Addition D Methyl Crotonate (Michael Acceptor) D->E Electrophilic Attack F Target Thioether (CAS: 78648-41-6) E->F Protonation

Fig 1: Thia-Michael conjugate addition pathway catalyzed by DBU.

Route B: Bimolecular Nucleophilic Substitution (SN2)

The Causality of Experimental Choices: In this classical approach, methyl thioglycolate is reacted with methyl 3-bromobutanoate. Potassium carbonate (K2CO3) is used as a mild inorganic base in a polar aprotic solvent (DMF) to enhance the nucleophilicity of the thiolate by minimizing ion pairing. While this route provides unambiguous regiocontrol, it suffers from poor atom economy due to the generation of stoichiometric potassium bromide (KBr) waste and requires a halogenated precursor, which is often more expensive and less stable than methyl crotonate.

SN2Pathway A Methyl Thioglycolate C Thiolate Anion A->C Deprotonation B K2CO3 Base B->C E SN2 Transition State C->E Nucleophilic Attack D Methyl 3-Bromobutanoate D->E Electrophile F Target Thioether + KBr Waste E->F Bromide Expulsion

Fig 2: Classical bimolecular nucleophilic substitution (SN2) pathway.

Quantitative Data Comparison

ParameterRoute A: Thia-Michael AdditionRoute B: SN2 Substitution
Reagents Methyl thioglycolate + Methyl crotonateMethyl thioglycolate + Methyl 3-bromobutanoate
Catalyst / Base DBU (1-5 mol%)K2CO3 (1.5 equiv)
Solvent Solvent-free or Dichloromethane (DCM)DMF or Acetonitrile
Temperature 0 °C to 25 °C (Room Temp)60 °C to 80 °C
Reaction Time 2 - 4 hours12 - 18 hours
Typical Yield 85% - 95%65% - 75%
Atom Economy 100%~68% (Generates KBr waste)
Scalability Excellent (Requires cooling at scale)Moderate (Salt filtration required)

Step-by-Step Experimental Protocols

Note: These protocols are designed as self-validating systems. In-process controls (IPC) are embedded to ensure mechanistic integrity and prevent downstream failures.

Protocol A: DBU-Catalyzed Thia-Michael Addition (Recommended)
  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer, add methyl crotonate (10.0 mmol, 1.00 g) and methyl thioglycolate (10.5 mmol, 1.11 g).

  • Catalyst Initiation: Cool the mixture to 0 °C using an ice bath. Dropwise, add DBU (0.2 mmol, ~30 µL). Causality: The conjugate addition is highly exothermic; initiating at 0 °C prevents thermal polymerization of the Michael acceptor.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 8:2). The disappearance of the UV-active methyl crotonate spot validates reaction completion.

  • Quenching & Workup: Dilute the mixture with 20 mL of DCM. Wash with 0.1 M HCl (2 x 10 mL) to protonate and remove the DBU catalyst into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure product as a pale yellow oil.

Protocol B: SN2 Substitution
  • Preparation: In a 100 mL flask, suspend finely powdered anhydrous K2CO3 (15.0 mmol, 2.07 g) in 20 mL of dry DMF. Causality: Finely powdered base maximizes the surface area for heterogeneous deprotonation.

  • Thiolate Generation: Add methyl thioglycolate (10.0 mmol, 1.06 g) and stir for 15 minutes at room temperature to ensure complete thiolate formation.

  • Electrophile Addition: Slowly add methyl 3-bromobutanoate (10.0 mmol, 1.81 g) via syringe.

  • Heating: Heat the reaction mixture to 70 °C for 14 hours under a nitrogen atmosphere to drive the substitution.

  • Workup: Cool to room temperature, quench with 50 mL of distilled water to dissolve the KBr salts, and extract with diethyl ether (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over MgSO4, concentrate, and purify via silica gel flash chromatography.

References

  • Title: METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE - ChemBK Source: chembk.com URL: 1[1]

  • Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: nih.gov URL: 3[3]

  • Title: Recent synthesis of thietanes Source: nih.gov URL: 2[2]

  • Title: Nucleophile-Initiated Thiol-Michael Reactions: Effect of Organocatalyst, Thiol, and Ene Source: researchgate.net URL: 5[5]

  • Title: α,β-Unsaturated carbonyl compound Source: grokipedia.com URL: 4[4]

Sources

Validation

Spectroscopic Comparison of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate Derivatives: A Comprehensive Analytical Guide

Introduction & Mechanistic Context Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS 78648-41-6) is a versatile bis-ester thioether utilized extensively as a building block in the synthesis of modified nucleosides[1],...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS 78648-41-6) is a versatile bis-ester thioether utilized extensively as a building block in the synthesis of modified nucleosides[1], chemically recyclable poly(β-thioether ester)s[2], and targeted therapeutics. The molecule is typically synthesized via a highly efficient thiol-Michael addition between methyl thioglycolate and methyl crotonate[1].

For drug development professionals and polymer chemists, understanding the spectroscopic signatures of this parent compound and its oxidized derivatives (sulfoxides and sulfones) is critical. Oxidation states of the sulfur atom drastically alter the molecule's physicochemical properties, and tracking these changes spectroscopically is essential for monitoring post-polymerization modifications or metabolic degradation pathways.

Experimental Methodologies: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocols integrate self-validating checkpoints to confirm reaction success prior to downstream analysis.

Protocol 1: Synthesis of the Parent Thioether
  • Reaction Setup : Dissolve methyl crotonate (1.0 eq) and methyl thioglycolate (1.05 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis : Add a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.05 eq) dropwise at 0 °C.

    • Causality: DBU deprotonates the thiol, generating a highly nucleophilic thiolate that rapidly attacks the electrophilic β-carbon of the α,β-unsaturated ester. Base catalysis is chosen over radical initiation to prevent unwanted polymerization of the crotonate.

  • Validation : Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) mobile phase. The disappearance of the UV-active methyl crotonate spot and the emergence of a new, lower-Rf spot (visualized with KMnO4 stain) indicates completion.

  • Workup : Quench with saturated aqueous NH4Cl to neutralize the base, extract with DCM, dry over MgSO4, and concentrate in vacuo.

Protocol 2: Selective Oxidation to Sulfoxide and Sulfone Derivatives
  • Sulfoxide Synthesis : Dissolve the parent thioether in DCM at 0 °C. Add exactly 1.0 equivalent of m-chloroperoxybenzoic acid (mCPBA).

    • Causality: Strict stoichiometric control and low temperature prevent over-oxidation. This leverages the higher nucleophilicity of the starting thioether compared to the resulting sulfoxide intermediate.

  • Sulfone Synthesis : Dissolve the parent thioether in DCM at room temperature and add an excess (2.5 equivalents) of mCPBA to drive the reaction to the fully oxidized state.

  • Validation : 1H NMR of the crude mixture provides immediate validation; the diagnostic shift of the α-protons adjacent to the sulfur atom confirms the specific oxidation state before proceeding to column chromatography.

Visualizing the Chemical Workflow

G A Methyl Crotonate + Methyl Thioglycolate B Thiol-Michael Addition (DBU Cat.) A->B C Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (Parent Thioether) B->C D Oxidation (mCPBA, DCM) C->D E Sulfoxide Derivative D->E 1.0 eq, 0°C F Sulfone Derivative D->F 2.5 eq, RT

Reaction pathway for the synthesis and oxidation of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate.

Spectroscopic Comparison & Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The oxidation state of the sulfur atom exerts a profound inductive and stereochemical effect on the adjacent protons. In the parent thioether, the methylene protons of the thioglycolate moiety (S-CH2-COOCH3) appear as a sharp singlet.

However, upon oxidation to the sulfoxide, the sulfur atom becomes a stable chiral center.

  • Causality: This newly introduced chirality renders the adjacent methylene protons diastereotopic. Because they can no longer freely rotate into magnetically equivalent environments, they couple with each other, resulting in a distinct AB quartet in the 1H NMR spectrum[2].

Further oxidation to the sulfone removes this chirality (the molecule gains a plane of symmetry at the sulfur), and the protons revert to a singlet, albeit shifted significantly downfield due to the strong electron-withdrawing nature of the SO2 group.

Table 1: Comparative 1H NMR Chemical Shifts (400 MHz, CDCl3, δ ppm)

Proton EnvironmentParent Thioether (S)Sulfoxide Derivative (S=O)Sulfone Derivative (SO2)
-CH3 (doublet)1.351.421.48
-CH2-C=O (dd)2.50 - 2.702.75 - 2.952.85 - 3.10
-CH-S (multiplet)3.253.553.85
S-CH2-C=O 3.30 (singlet)3.65, 3.80 (AB quartet, J ≈ 14 Hz)4.05 (singlet)
-OCH3 (singlets)3.68, 3.723.70, 3.753.75, 3.78
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, orthogonal validation of the ester and sulfur functional groups. Esters typically exhibit a strong, sharp carbonyl (C=O) stretching vibration in the range of 1735 to 1750 cm⁻¹[3]. While the carbonyl stretch remains relatively static across the derivatives, the sulfur-oxygen bonds introduce highly diagnostic bands.

The parent compound lacks absorption in the 1000–1400 cm⁻¹ region outside of standard C-O stretches[4]. The sulfoxide displays a strong S=O stretch near 1045 cm⁻¹, whereas the sulfone is characterized by two intense bands corresponding to asymmetric and symmetric SO2 stretching.

Table 2: Key FTIR Absorption Bands (ATR, cm⁻¹)

Functional GroupParent ThioetherSulfoxide DerivativeSulfone Derivative
C=O Stretch (Ester)1736 (Strong, sharp)1738 (Strong, sharp)1740 (Strong, sharp)
C-O Stretch (Ester)1250, 11601252, 11651255, 1170
S=O Stretch N/A1045 (Strong)N/A
SO2 Asym. Stretch N/AN/A1325 (Strong)
SO2 Sym. Stretch N/AN/A1140 (Strong)
Mass Spectrometry (ESI-TOF)

In electrospray ionization (ESI) mass spectrometry, the parent thioether (Exact Mass: 222.06) readily forms an [M+Na]+ adduct at m/z 245.06. Fragmentation typically occurs via the cleavage of the C-S bonds. The sulfoxide ([M+Na]+ at m/z 261.05) and sulfone ([M+Na]+ at m/z 277.05) derivatives exhibit characteristic neutral losses. Specifically, the sulfoxide derivative frequently undergoes a thermal or collision-induced elimination of sulfenic acid during MS/MS fragmentation, a classic diagnostic pathway for aliphatic sulfoxides that distinguishes it from the sulfone.

Conclusion

The spectroscopic differentiation of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate and its oxidized derivatives relies on the predictable inductive and stereochemical effects of the sulfur atom. By leveraging the diastereotopic nature of the sulfoxide protons in NMR and the distinct S=O vibrational modes in FTIR, researchers can accurately track the synthesis, modification, and degradation of these crucial thioether building blocks.

References

  • COMPARISON OF THIOL AND SELENOL ESTERS WITH OXY ESTERS IN SPECTROSCOPIC PROPERTIES Source: Taylor & Francis URL: [Link]

  • Chemically Recyclable Poly(β-thioether ester)s Based on Rigid Spirocyclic Ketal Diols Derived from Citric Acid Source: ACS Publications (Biomacromolecules) URL:[Link]

  • Cytidine Deaminase Can Deaminate Fused Pyrimidine Ribonucleosides Source: PubMed Central (PMC) URL: [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra Source: Rocky Mountain Labs URL:[Link]

Sources

Comparative

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of β-thioesters, such as Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the synthesis of β-thioesters, such as Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, is a critical process for the development of novel compounds. The principal route to this molecule is the thiol-Michael addition, a robust and atom-economical carbon-sulfur bond-forming reaction. The selection of reagents, particularly the catalyst, can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an in-depth comparison of alternative reagents for the synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, supported by experimental insights and protocols to empower researchers in making informed decisions for their synthetic strategies.

The Core Reaction: Thiol-Michael Addition

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is achieved through the conjugate addition of methyl thioglycolate to methyl crotonate. This reaction, a classic example of a thia-Michael addition, can be catalyzed by either a base or a nucleophile.[1][2]

Reaction Scheme:

Methyl thioglycolate + Methyl crotonate → Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

The choice of catalyst is a pivotal decision in optimizing this synthesis. This guide will explore the performance of traditional base catalysts and compare them with alternative nucleophilic catalysts and greener methodologies.

Catalytic Systems: A Comparative Analysis

The efficiency of the thiol-Michael addition is profoundly influenced by the nature of the catalyst. Here, we compare the most common catalytic systems.

Base-Catalyzed Thiol-Michael Addition

In the base-catalyzed pathway, a base is employed to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the Michael acceptor.[2] Common bases include tertiary amines such as triethylamine (TEA).

Mechanism of Base Catalysis

G Thiol R-SH (Methyl Thioglycolate) Thiolate R-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Product Product (Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate) Thiol->Product Proton Source Base Base (e.g., TEA) Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack MichaelAcceptor Michael Acceptor (Methyl Crotonate) Enolate->Product Protonation ProtonatedBase Base-H⁺

Caption: Base-catalyzed thiol-Michael addition mechanism.

While effective, base-catalyzed reactions, particularly with amines, can require several hours to achieve high conversion rates.[3][4]

Nucleophile-Initiated Thiol-Michael Addition

An alternative and often more efficient approach is the use of nucleophilic catalysts, such as phosphines. In this mechanism, the nucleophile first attacks the Michael acceptor to generate a zwitterionic enolate, which is a strong base that then deprotonates the thiol.[3]

Mechanism of Nucleophilic Catalysis

G Nucleophile Nucleophile (e.g., Phosphine) Zwitterion Zwitterionic Intermediate Nucleophile->Zwitterion Nucleophilic Attack MichaelAcceptor Michael Acceptor (Methyl Crotonate) Enolate Enolate Intermediate Thiolate R-S⁻ (Thiolate Anion) Zwitterion->Thiolate Deprotonation Thiol R-SH (Methyl Thioglycolate) Product Product (Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate) Thiol->Product Proton Source Thiolate->Enolate Nucleophilic Attack Enolate->Product Proton Transfer

Caption: Nucleophile-initiated thiol-Michael addition mechanism.

Phosphine catalysts, such as dimethylphenylphosphine (DMPP), have been shown to be highly efficacious, leading to complete conversion in minutes under optimized conditions.[3][4] However, it is crucial to maintain catalytic levels of the phosphine to prevent the formation of by-products from the addition of the phosphine to the vinyl group.[3][4][5]

Greener and Alternative Approaches

In line with the principles of green chemistry, several alternative reagents and conditions have been explored to minimize environmental impact.

  • Solvent-Free Synthesis: The thiol-Michael addition can be performed under solvent-free (neat) conditions, which simplifies the work-up, reduces waste, and is often highly efficient.[6]

  • Aqueous Media: For some systems, water can be used as a green solvent. The use of catalysts like tris-(2-carboxyethyl)phosphine (TCEP) is effective in aqueous media at a pH above 8.0.[3][4]

  • Recyclable Catalysts: Ionic liquids have been developed as recyclable catalysts for the thio-Michael addition, offering a more sustainable catalytic system.[7]

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems for the thiol-Michael addition to acrylates, providing a comparative overview for reagent selection.

Catalyst SystemCatalystCatalyst Loading (mol%)Reaction TimeSolventTemperature (°C)Yield (%)Key AdvantagesPotential DrawbacksReference(s)
Base-Catalyzed Triethylamine (TEA)10Several hoursDichloromethaneRoom Temp.>80Readily available, well-establishedSlower reaction rates[8]
Nucleophile-Initiated Dimethylphenylphosphine (DMPP)5Few minutesDichloromethaneRoom Temp.QuantitativeVery fast reaction rates, high yieldsPotential for side-product formation[3][4]
Aqueous System Tris-(2-carboxyethyl)phosphine (TCEP)102 hoursWater (pH > 8)Room Temp.HighGreen solvent, water-soluble catalystpH-dependent, potential for side reactions at acidic pH[3][4]
Solvent-Free NoneN/A30 minNeat3093 (for a similar system)No solvent waste, simple procedureMay not be suitable for all substrates[6]
Ionic Liquid [Nmm-PDO][Gly]1010 hoursWaterRoom Temp.HighRecyclable catalyst, green solventLonger reaction times[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate using both a traditional base-catalyzed method and a more rapid nucleophile-initiated approach.

Protocol 1: Base-Catalyzed Synthesis using Triethylamine (TEA)

Materials:

  • Methyl thioglycolate

  • Methyl crotonate

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add methyl crotonate (1.0 eq).

  • Dissolve the methyl crotonate in dichloromethane.

  • Add methyl thioglycolate (1.1 eq) to the solution.

  • Add triethylamine (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate.

Protocol 2: Nucleophile-Initiated Synthesis using Dimethylphenylphosphine (DMPP)

Materials:

  • Methyl thioglycolate

  • Methyl crotonate

  • Dimethylphenylphosphine (DMPP)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask with a magnetic stir bar, dissolve methyl crotonate (1.0 eq) and methyl thioglycolate (1.1 eq) in dichloromethane.

  • Add a catalytic amount of dimethylphenylphosphine (0.05 eq) to the mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within minutes. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Alternative Synthetic Routes

SN2 Approach:

This method involves the reaction of a thiolate with an alkyl halide or sulfonate. For instance, a chiral version of a similar compound, Methyl (S)-3-(2-Thienylthio)butyrate, has been synthesized by reacting a lithium thiolate with methyl (R)-3-(p-toluenesulfonyloxy)butyrate.[9][10] This approach allows for the introduction of chirality from a pre-existing stereocenter.

Workflow for Alternative SN2 Synthesis

G Thiol Thiol Precursor Thiolate Thiolate Anion Thiol->Thiolate Deprotonation Base Strong Base (e.g., n-BuLi) SN2Reaction SN2 Reaction Thiolate->SN2Reaction ButyrateDerivative Chiral Butyrate Derivative (with leaving group) ButyrateDerivative->SN2Reaction Product Chiral Thioester Product SN2Reaction->Product

Caption: Alternative SN2 route to chiral β-thioesters.

Conclusion and Future Perspectives

The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate via the thiol-Michael addition offers a versatile and efficient method for constructing this valuable β-thioester. The choice of catalyst is a critical parameter, with nucleophilic phosphine catalysts demonstrating significantly faster reaction rates compared to traditional amine bases. For researchers prioritizing speed and efficiency, phosphine catalysis is a compelling option, with the caveat of careful control over catalyst loading to prevent side reactions.

Furthermore, the adoption of greener synthetic methodologies, such as solvent-free conditions or the use of aqueous media, aligns with the growing demand for sustainable chemical processes. These alternatives not only reduce the environmental impact but can also simplify experimental procedures and reduce costs.

Future research in this area will likely focus on the development of even more active and selective catalysts, including recyclable and biodegradable organocatalysts, further expanding the toolkit for the efficient and sustainable synthesis of β-thioesters and other important sulfur-containing molecules.

References

  • Thiol Michael-Type Reactions of Optically Active Mercapto-Acids in Aqueous Medium.Final Draft.
  • Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks.PMC. (2022).
  • Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?Polymer Chemistry (RSC Publishing). (2017).
  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions.Semantic Scholar.
  • Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts.ResearchGate. (2026).
  • Thio-Michael addition of α,β-unsaturated amides catalyzed by Nmm-based ionic liquids.SpringerLink. (2017).
  • Kinetic comparison of equimolar reactions of the thiol (1) and 14...ResearchGate.
  • US4968814A - (S)-Alkyl 3-(thien-2-ylthio)butyrate and analogs and synthesis thereof.Google Patents.
  • Recent Metal-Catalyzed Methods for Thioether Synthesis.Thieme. (2022).
  • METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE.ChemBK.
  • Investigation into thiol-(meth)acrylateMichael addition reactions using amine and phosphinecatalysts.ResearchGate. (2026).
  • 3-Methyl-2-((methylthio)methyl)but-2-enal.MDPI.
  • 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents.MURAL - Maynooth University Research Archive Library. (2021).
  • 3-Methoxybutan-2-one as a sustainable bio-based alternative to chlorinated solvents.PMC. (2021).
  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts.Polymer Chemistry (RSC Publishing).
  • Synthesis of Methyl (S)-3-(2-Thienylthio)butyrate.PrepChem.com.
  • A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES.Semantic Scholar.
  • A Comparative Guide to Catalytic Systems for Thia-Michael Additions.Benchchem.
  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols.The Institute of Chemical Research of Catalonia. (2024).
  • Diverse Applications and Eco-Friendly Catalysts for Michael Addition Reaction.Highlights in Science, Engineering and Technology - Darcy & Roy Press. (2024).
  • Michael additions catalyzed by transition metals and lanthanide species.A review - arkat usa. (2005).
  • methyl 3-methyl-2-furoate.Organic Syntheses Procedure.
  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols.Request PDF - ResearchGate.
  • Thioethers – Knowledge and References.Taylor & Francis.
  • The Michael Addition Reaction and Conjugate Addition.Master Organic Chemistry. (2023).
  • Michael addition reactions to show evidence of side reactions.Download Table - ResearchGate.
  • Michael addition reaction and its examples.R Discovery. (2023).
  • methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate.ChemNet.
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  • Synthetic access to thiols: A review.Indian Academy of Sciences.
  • (PDF) Catalytic, Enantioselective Michael Addition Reactions.ResearchGate. (2025).
  • Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates.MDPI. (2024).
  • Light on Catalytic Reaction Mechanisms: Uncovering the Conformation of Thiourea-Based Organocatalysts and Their Interaction with Nitroolefins Using Mid-infrared Spectroscopy.PMC. (2025).
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  • Investigation of Novel Thiol "Click" Reactions.The Aquila Digital Community.
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  • Synthesis of symmetrically and unsymmetrically substituted S,S-dialkyl phosphonodithioates.CORA. (2017).
  • Methyl Thioglycolate.PDF | Enantioselective Synthesis | Solubility - Scribd.
  • One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids.MDPI.
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Sources

Validation

"purity assessment of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate"

An in-depth analytical evaluation of synthetic intermediates is the cornerstone of robust drug development and chemical manufacturing. As a Senior Application Scientist, I frequently encounter molecules that expose the l...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical evaluation of synthetic intermediates is the cornerstone of robust drug development and chemical manufacturing. As a Senior Application Scientist, I frequently encounter molecules that expose the limitations of conventional analytical workflows. Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (CAS: 78648-41-6) [1] is a prime example.

Structurally, this compound features a central thioether linkage flanked by two ester moieties (a methyl butanoate and a methyl acetate derivative). The critical analytical challenge here is the absence of a conjugated π-system or aromatic ring . This renders the molecule "UV-transparent" at standard wavelengths (e.g., 254 nm). Relying on standard HPLC-UV methodologies for this compound often yields misleading purity profiles due to poor chromophoric response and severe solvent background interference at lower wavelengths (e.g., 205–210 nm).

In this guide, I will objectively compare the performance of Quantitative NMR (qNMR), Gas Chromatography (GC-FID), and HPLC for the purity assessment of this specific thioether diester, providing self-validating experimental protocols grounded in metrological traceability.

Comparative Analysis of Purity Assessment Modalities

To establish a reliable purity profile for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, we must select techniques that respond universally to its structural features rather than relying on UV absorbance.

A. Quantitative 1H-NMR (qNMR): The Gold Standard for Absolute Purity

qNMR is the premier technique for determining the absolute mass fraction of an analyte without requiring a certified reference standard of the analyte itself[2]. It relies on the fundamental physical principle that the integral of a proton resonance is directly proportional to the number of nuclei generating that signal[3]. By co-dissolving the sample with a highly pure, SI-traceable internal standard (such as Maleic acid), we can achieve highly accurate absolute quantitation[4].

  • Causality in Method Design: Maleic acid is chosen as the internal standard because its vinylic protons produce a sharp singlet at ~6.3 ppm, which perfectly avoids overlap with the aliphatic and methoxy protons of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (which resonate between 1.0 and 4.0 ppm).

B. Gas Chromatography-Flame Ionization Detection (GC-FID): The Workhorse for Volatiles

Given its molecular weight (206.26 g/mol ) and the presence of volatile ester groups, this compound is highly amenable to GC analysis. The Flame Ionization Detector (FID) provides a near-universal, mass-proportional response to C-H bonds, making it vastly superior to UV detection for this molecule[5].

  • Causality in Method Design: Thioethers are susceptible to oxidation (forming sulfoxides or sulfones)[6]. GC-FID easily resolves these impurities due to the significant shift in boiling point and polarity upon oxidation. However, the inlet temperature must be carefully optimized to prevent the thermal cleavage of the C-S bonds during vaporization.

C. High-Performance Liquid Chromatography (HPLC-ELSD/CAD): The Fallback

Standard HPLC-UV is strongly discouraged for this compound. If liquid chromatography must be used (e.g., to detect non-volatile impurities that GC cannot vaporize), it must be coupled with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Performance Comparison Data
Analytical ModalityTarget ApplicationAccuracy / PrecisionPrimary AdvantagePrimary Limitation
1H-qNMR Absolute Purity (Assay)>98% / ±0.5%No analyte reference standard needed; SI-traceable.Lower sensitivity for trace impurities (<0.1%).
GC-FID Relative Purity / Volatile Impurities>99% / ±0.1%High resolution; universal response to C-H bonds.Blind to non-volatile inorganic salts; risk of thermal degradation.
HPLC-ELSD Non-volatile ImpuritiesVariable (Non-linear)Can detect thermally labile or non-volatile byproducts.Non-linear response requires complex calibration curves.

Analytical Decision Workflow

To ensure scientific rigor, the selection of the analytical method should follow a logic-driven decision matrix based on the specific data requirements of the development phase.

G Start Purity Assessment: Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate Q1 Absolute Quantitation Required? Start->Q1 qNMR 1H-qNMR (Internal Standard: Maleic Acid) Gold Standard for Absolute Purity Q1->qNMR Yes Q2 High-Throughput Impurity Profiling? Q1->Q2 No GCFID GC-FID (DB-5 Column) Excellent for Volatile Esters/Thioethers Q2->GCFID Volatile HPLC HPLC-ELSD / CAD For Non-Volatile/Thermal-Labile Impurities Q2->HPLC Non-Volatile

Figure 1: Decision matrix for selecting the optimal purity assessment modality for thioether diesters.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Every critical parameter includes a built-in check to ensure the integrity of the generated data.

Protocol 1: Absolute Purity Determination via 1H-qNMR

This protocol adheres to the metrological guidelines for internal standard reference data[7].

Step 1: Gravimetric Preparation (Critical Step)

  • Using a calibrated microbalance (readability ≤ 0.01 mg), accurately weigh ~15.00 mg of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate and ~5.00 mg of SI-traceable Maleic acid (Internal Standard, purity >99.9%).

  • Validation Check: The mass ratio must be optimized so that the integral response of the analyte's methoxy peak (~3.7 ppm, 3H) and the Maleic acid peak (~6.3 ppm, 2H) are roughly 1:1.

Step 2: Solvation

  • Dissolve the mixture in 0.6 mL of CDCl₃ (containing 0.03% TMS). Ensure complete dissolution via vortexing.

Step 3: NMR Acquisition Parameters

  • Pulse Angle: 90° for maximum signal-to-noise.

  • Relaxation Delay (D1): Set to ≥ 30 seconds. Causality: To achieve quantitative accuracy, the delay must be at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest. Incomplete relaxation will artificially truncate the integrals[8].

  • Scans (NS): 16 to 64, ensuring a Signal-to-Noise (S/N) ratio of > 250:1 for the target peaks[8].

Step 4: Processing and Calculation

  • Apply manual phase correction and a 5th-order polynomial baseline correction.

  • Calculate the absolute purity ( Psample​ ) using the standard qNMR equation[3]:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, m = Weighed mass, P = Purity).

Protocol 2: Relative Purity and Impurity Profiling via GC-FID

This method is optimized for the thermal stability limits of thioether linkages[6].

Step 1: Sample Preparation

  • Dilute the analyte to a concentration of 1.0 mg/mL in GC-grade ethyl acetate.

Step 2: Instrument Configuration

  • Column: Non-polar DB-5 or HP-5 (5% phenyl, 95% dimethylpolysiloxane), 30 m × 0.25 mm × 0.25 µm. Causality: Non-polar columns separate based strictly on boiling point, ideal for resolving the parent thioether from its oxidized sulfoxide/sulfone derivatives.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Step 3: Thermal Parameters (Self-Validating)

  • Inlet Temperature: 220°C. Validation Check: Thioethers can thermally degrade if the inlet is too hot. Run a verification injection at 250°C; if the baseline shows an increase in low-molecular-weight degradation peaks (e.g., volatile thiols), maintain the inlet at 220°C.

  • Split Ratio: 50:1.

  • Oven Gradient: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Detector (FID): 300°C.

Step 4: Data Processing

  • Calculate relative purity using the area normalization method (Analyte Peak Area / Total Peak Area × 100). Exclude the solvent front from the integration.

Conclusion

For UV-transparent synthetic intermediates like Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, traditional HPLC-UV is inadequate. 1H-qNMR must be employed to establish the absolute mass fraction and certify the material, while GC-FID serves as the optimal high-throughput method for monitoring batch-to-batch relative purity and volatile impurity profiles. By adhering to the causality-driven protocols outlined above, researchers can ensure their analytical data is both metrologically traceable and scientifically unassailable.

References

  • Bureau International des Poids et Mesures (BIPM). "qNMR Internal Standard Reference Data (ISRD)." bipm.org. Available at:[Link]

  • University of Oxford. "Quantitative NMR Spectroscopy." ox.ac.uk. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers." nih.gov. Available at:[Link]

  • Wheelock Laboratory. "Articles - Metabolomics." metabolomics.se. Available at: [Link]

  • ChemBK. "METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE." chembk.com. Available at:[Link]

Sources

Comparative

A Comparative Benchmarking Guide to Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate and Other Thioethers

Abstract For researchers, scientists, and professionals in drug development, the selection of chemical moieties with tailored reactivity and stability is a critical aspect of molecular design. Thioethers, with their uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of chemical moieties with tailored reactivity and stability is a critical aspect of molecular design. Thioethers, with their unique nucleophilic and redox properties, are integral components in a vast array of applications, from pharmaceuticals to materials science. This guide presents a comprehensive benchmarking analysis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, a molecule with potential applications as a versatile synthetic intermediate. Due to the limited publicly available data on this specific thioether, this document outlines a rigorous experimental framework for its synthesis and subsequent performance evaluation against a panel of well-characterized thioethers: Dimethyl Sulfide, Diethyl Sulfide, Thioanisole, and Di-tert-butyl Sulfide. The protocols herein are designed to be self-validating, providing a clear roadmap for researchers to generate the necessary data to make informed decisions in their research and development endeavors.

Introduction: The Significance of Thioether Reactivity in Scientific Research

Thioethers, characterized by a sulfur atom bonded to two organic substituents (R-S-R'), are a class of compounds with nuanced chemical behavior.[1] Their sulfur atom, with its lone pairs of electrons, imparts nucleophilic character, making them valuable precursors in organic synthesis.[1] Furthermore, the ability of the sulfur atom to exist in various oxidation states allows thioethers to participate in redox reactions, a property exploited in the design of stimuli-responsive materials and drugs.[2][3] The reactivity of a thioether is intricately linked to the electronic and steric nature of its substituents. Electron-donating groups enhance the nucleophilicity of the sulfur atom, while bulky substituents can sterically hinder its approach to electrophiles.[4]

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (MMEB) is a bifunctional molecule containing both thioether and ester moieties. Its structure suggests potential as a building block in the synthesis of more complex molecules, where the thioether can act as a nucleophile or a site for controlled oxidation, and the ester groups can be further functionalized. This guide provides the necessary protocols to thoroughly characterize the reactivity and stability of MMEB in comparison to a selection of structurally diverse thioethers.

Selection of Comparative Thioethers

To provide a robust benchmark, a panel of thioethers with varying steric and electronic properties was selected:

  • Dimethyl Sulfide (DMS): A simple, unhindered dialkyl thioether, representing a baseline for reactivity.

  • Diethyl Sulfide (DES): A slightly more sterically hindered dialkyl thioether compared to DMS.

  • Thioanisole (Methyl Phenyl Sulfide): An aryl alkyl thioether, where the phenyl group influences the electronic properties of the sulfur atom.

  • Di-tert-butyl Sulfide: A highly sterically hindered dialkyl thioether, which is expected to exhibit significantly attenuated reactivity.[4]

Experimental Benchmarking Protocols

This section details the experimental procedures for the synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate and for the comparative evaluation of its performance against the selected thioethers.

Synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate (MMEB)

A reliable synthesis of MMEB is crucial for obtaining the material required for benchmarking studies. The following protocol is a proposed synthetic route based on standard organic chemistry transformations.

Reaction Scheme:

Synthesis_of_MMEB cluster_reactants Reactants cluster_products Product thiol Methyl 3-mercaptobutanoate catalyst Base (e.g., DBU) thiol->catalyst 1. Deprotonation acrylate Methyl acrylate MMEB Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate acrylate->MMEB 3. Protonation (workup) catalyst->acrylate 2. Michael Addition

Caption: Proposed synthesis of MMEB via a Michael addition reaction.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of methyl 3-mercaptobutanoate (1.0 eq) in a suitable solvent (e.g., THF, 0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • Addition of Michael Acceptor: To the stirred solution, add methyl acrylate (1.1 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate.

  • Characterization: Confirm the structure and purity of the synthesized product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Benchmarking Thioether Reactivity: Oxidation

The susceptibility of a thioether to oxidation is a critical parameter, particularly in applications where oxidative stability is required. This protocol outlines a method to determine the second-order rate constants for the oxidation of the target and comparative thioethers using a common laboratory oxidant.

Experimental Workflow:

Thioether_Oxidation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis stock_thioether Prepare stock solutions of each thioether mix Mix thioether and excess oxidant in a cuvette stock_thioether->mix stock_oxidant Prepare stock solution of oxidant (e.g., H₂O₂) stock_oxidant->mix monitor Monitor reaction progress via UV-Vis spectroscopy mix->monitor pseudo_first_order Determine pseudo-first-order rate constants (k_obs) monitor->pseudo_first_order second_order Plot k_obs vs. [Oxidant] to determine second-order rate constant (k₂) pseudo_first_order->second_order

Caption: Workflow for determining the rate of thioether oxidation.

Step-by-Step Protocol:

  • Solution Preparation: Prepare stock solutions of each thioether (MMEB, DMS, DES, Thioanisole, Di-tert-butyl Sulfide) and the oxidant (e.g., hydrogen peroxide) in a suitable solvent system (e.g., acetonitrile/water).

  • Kinetic Measurements: In a quartz cuvette, mix a solution of the thioether with a large excess of the oxidant to ensure pseudo-first-order kinetics.

  • Spectroscopic Monitoring: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the change in absorbance at a wavelength where the starting material or product has a distinct absorption. Record the absorbance at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance of the starting material versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k_obs).

    • Repeat the experiment with varying concentrations of the oxidant.

    • Plot k_obs versus the concentration of the oxidant. The slope of this line will be the second-order rate constant (k₂) for the oxidation of the thioether.[2][5]

Expected Outcome and Interpretation:

The second-order rate constants will provide a quantitative measure of the susceptibility of each thioether to oxidation. It is anticipated that the reactivity will decrease with increasing steric hindrance (DMS > DES > Di-tert-butyl Sulfide). The electronic effect of the phenyl group in thioanisole and the ester groups in MMEB will also influence their oxidation rates.

Benchmarking Thioether Nucleophilicity: Alkylation

The nucleophilicity of the sulfur atom is a key characteristic of thioethers, determining their utility in SN2 reactions. This protocol describes a method to compare the relative rates of alkylation of the thioether panel.

Experimental Workflow:

Thioether_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_solutions Prepare solutions of each thioether and an alkylating agent (e.g., methyl iodide) nmr_setup Mix solutions in NMR tubes prep_solutions->nmr_setup internal_standard Add an internal standard (e.g., TMS) to each solution internal_standard->nmr_setup time_resolved_nmr Acquire time-resolved ¹H NMR spectra nmr_setup->time_resolved_nmr integrate_signals Integrate signals of starting material and product time_resolved_nmr->integrate_signals plot_data Plot concentration vs. time to determine reaction rates integrate_signals->plot_data

Caption: Workflow for comparing thioether alkylation rates via NMR.

Step-by-Step Protocol:

  • Reaction Setup: In separate NMR tubes, prepare solutions of each thioether and a chosen alkylating agent (e.g., methyl iodide) in a suitable deuterated solvent (e.g., CDCl₃). Ensure the initial concentrations are identical for all reactions.

  • Internal Standard: Add a known amount of an inert internal standard (e.g., tetramethylsilane, TMS) to each NMR tube.

  • Time-Resolved NMR Spectroscopy: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting thioether and the sulfonium salt product.

    • Normalize the integrals to the integral of the internal standard.

    • Plot the concentration of the starting thioether and the product as a function of time to determine the initial reaction rates.

Expected Outcome and Interpretation:

The initial rates of reaction will provide a direct comparison of the nucleophilicity of the thioethers. It is expected that less sterically hindered thioethers will react faster (DMS > DES > Di-tert-butyl Sulfide). The electronic effects of the substituents in thioanisole and MMEB will also play a significant role in their nucleophilic reactivity.

Benchmarking Thioether Performance in Michael Additions

The conjugate addition of thioethers to α,β-unsaturated carbonyl compounds (Thia-Michael addition) is a powerful C-S bond-forming reaction. This protocol provides a framework to compare the efficiency of the thioether panel in a representative Michael addition reaction.

Experimental Workflow:

Thia_Michael_Addition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reactants Prepare solutions of each thioether, a Michael acceptor (e.g., chalcone), and a catalyst run_reaction Run reactions under identical conditions (time, temp, conc.) prep_reactants->run_reaction quench_and_workup Quench reactions and perform workup run_reaction->quench_and_workup determine_yield Determine product yield by GC-MS or ¹H NMR with an internal standard quench_and_workup->determine_yield

Caption: Workflow for benchmarking thioether performance in a Michael addition.

Step-by-Step Protocol:

  • Reaction Setup: In separate reaction vessels, combine a Michael acceptor (e.g., chalcone), one of the thioethers from the panel, and a suitable catalyst (e.g., a Lewis acid or a base) in a chosen solvent. Ensure identical concentrations, temperature, and stirring for all reactions.

  • Reaction Execution: Allow the reactions to proceed for a fixed period.

  • Analysis: After the specified time, quench the reactions and perform an appropriate workup. Analyze the reaction mixtures by GC-MS or ¹H NMR spectroscopy using an internal standard to determine the yield of the Michael adduct.

Expected Outcome and Interpretation:

The product yields will provide a comparative measure of the effectiveness of each thioether as a nucleophile in the Michael addition. The results will reflect the interplay of nucleophilicity and steric hindrance of each thioether.

Data Summary and Comparison

The quantitative data obtained from the experimental protocols should be compiled into clear and concise tables for easy comparison.

Table 1: Physicochemical Properties of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

PropertyValueSource
CAS Number78648-41-6ChemBK[6]
Molecular FormulaC₈H₁₄O₄SChemBK[6]
Molar Mass206.26 g/mol ChemBK[6]
Boiling Point258-259 °CThomas Scientific[7]
Refractive Indexn20/D 1.4750Thomas Scientific[7]

Table 2: Comparative Reactivity Data for the Thioether Panel (Hypothetical Data)

ThioetherOxidation Rate Constant (k₂) (M⁻¹s⁻¹)Relative Alkylation RateMichael Addition Yield (%)
Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoateTo be determinedTo be determinedTo be determined
Dimethyl SulfideLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
Diethyl SulfideLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
ThioanisoleLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
Di-tert-butyl SulfideLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental

Conclusion

This guide provides a comprehensive framework for the synthesis and comparative benchmarking of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate against a panel of structurally diverse thioethers. By following the detailed experimental protocols, researchers can generate the necessary data to elucidate the reactivity and stability profile of MMEB. This information will be invaluable for assessing its potential in various applications and for making informed decisions in the design of new molecules and materials. The principles and methodologies outlined in this guide can also be adapted for the evaluation of other novel thioether compounds, contributing to the broader understanding of structure-reactivity relationships in this important class of molecules.

References

  • ChemBK. METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. [Link]

  • Reaction Rate of Thioether Oxidation by H₂O₂. ResearchGate. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ACS Publications. [Link]

  • Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]

  • Thiols And Thioethers. Master Organic Chemistry. [Link]

  • Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PMC. [Link]

  • Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection. ResearchGate. [Link]

  • Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. University of Colorado Boulder. [Link]

  • 04.07 Thioethers. YouTube. [Link]

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. Thieme. [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. PMC. [Link]

  • Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. PMC. [Link]

  • Theoretical free energy profile and benchmarking of functionals for amino-thiourea organocatalyzed nitro-Michael addition reaction. RSC Publishing. [Link]

  • Methyl 2-methoxy-3-oxobutanoate. PubChem. [Link]

  • The Relative Rates of Thiol-Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. ResearchGate. [Link]

  • Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions. PMC. [Link]

  • Thioether analogues of the pituitary neuropeptide oxytocin via thiol–ene macrocyclisation of unprotected peptides. Organic & Biomolecular Chemistry. [Link]

  • Electrochemical Site-Selective Alkylation of Azobenzenes with (Thio)Xanthenes. MDPI. [Link]

  • Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. Wiley Online Library. [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Scirp.org. [Link]

  • Quantification of the Nucleophilicities of 3-X-Thiophenes: Highlighting the Hyperortho Correlation. Scite.ai. [Link]

  • Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals. MDPI. [Link]

  • Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation. PMC. [Link]

  • (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone- Compared to 1-Tetralone Analogs in Thia-Michael Reactions. MDPI. [Link]

  • Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages with a Focus on Wine. MDPI. [Link]

  • Quantification of Thiols and Disulfides. PMC. [Link]

  • methyl thiomethyl butyrate, 74758-93-3. The Good Scents Company. [Link]

  • Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate. PubChem. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. ResearchGate. [Link]

  • Synthesis of Methyl (S)-3-(2-Thienylthio)butyrate. PrepChem.com. [Link]

  • The Role of Monomer in Alkylation Reactions of the Lithium Enolate of p-Phenylisobutyrophenone in Tetrahydrofuran1. Journal of the American Chemical Society. [Link]

  • 3-Methyl-2-((methylthio)methyl)but-2-enal. MDPI. [Link]

  • Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. [Link]

  • (Z)-Methyl 2-methoxyimino-3-oxobutanoate. ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate

Hazard Identification and Risk Assessment Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is an organic compound containing both thioether (sulfide) and ester functional groups.[1][2] While specific toxicity data is limit...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Identification and Risk Assessment

Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate is an organic compound containing both thioether (sulfide) and ester functional groups.[1][2] While specific toxicity data is limited, a thorough risk assessment must be conducted based on the known hazards of structurally similar chemicals. Organosulfur compounds can be malodorous and may pose various health risks upon exposure.[3][4] Esters can act as irritants. Therefore, it is prudent to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls.

Inferred Hazard Profile:

Based on the functional groups and data from related compounds, the following hazards should be anticipated. This information is for guidance and should be supplemented by institution-specific assessments.

Hazard ClassAnticipated HazardRecommended Precautions
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[5]Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands thoroughly after handling.[5][6]
Skin Corrosion/Irritation May cause skin irritation.[7]Wear protective gloves and clothing.[6][7]
Serious Eye Damage/Irritation May cause serious eye irritation.[7]Wear eye and face protection.[6][7]
Flammability While not highly flammable, many organic esters are combustible.[8][9]Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
Environmental Hazard The environmental impact has not been fully investigated. Release into the environment should be avoided.[8]Do not let this chemical enter the environment.[5]
Pre-Disposal: Segregation and Labeling

Proper waste management begins at the point of generation. To prevent accidental mixing of incompatible chemicals and to ensure safe handling by waste management personnel, strict segregation and labeling protocols are essential.[10][11]

Step-by-Step Segregation and Labeling:

  • Select the Appropriate Waste Container: Use a designated, chemically resistant container with a secure, tight-fitting lid. The container must be compatible with organic solvents and sulfur-containing compounds.

  • Label the Container: Clearly label the waste container with the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate"

    • The primary hazards (e.g., "Irritant," "Potentially Toxic")

    • The date of accumulation

    • The name and contact information of the generating researcher or lab

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which could react with the thioether or ester groups.[5][11]

Disposal Protocol: A Step-by-Step Guide

Disposal of Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate must be conducted in accordance with all local, state, and federal regulations. Never dispose of this chemical down the sink or in the general trash.[12][13] The recommended procedure is to manage it as a hazardous chemical waste stream through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Workflow for Compliant Disposal:

DisposalWorkflow A Generation of Waste (Pure compound or contaminated materials) B Select & Label Appropriate Waste Container A->B Step 1 C Segregate from Incompatible Chemicals B->C Step 2 D Store in a Designated Hazardous Waste Accumulation Area C->D Step 3 E Arrange for Pickup by Institutional EHS or Licensed Contractor D->E Step 4 F Maintain Disposal Records E->F Step 5

Caption: Disposal Workflow for Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate.

Detailed Procedural Steps:

  • Collection of Waste:

    • Pure Compound/Concentrated Solutions: Carefully transfer any unused or waste Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate into the pre-labeled hazardous waste container.

    • Contaminated Materials: Any materials that have come into direct contact with the compound, such as gloves, pipette tips, and absorbent paper, should be collected in a separate, clearly labeled solid hazardous waste container.

  • Storage of Waste:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and have secondary containment to prevent the spread of any potential spills.

    • Keep the container closed at all times, except when adding waste.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

  • Record Keeping:

    • Maintain accurate records of the amount of waste generated and the date of disposal. This documentation is crucial for regulatory compliance and for maintaining a comprehensive chemical inventory.

Spill Management

In the event of a spill, prompt and appropriate action is critical to minimize exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For larger spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[5]

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, researchers and laboratory professionals can effectively manage the risks associated with Methyl 3-[(2-methoxy-2-oxoethyl)thio]butanoate, ensuring a safe working environment and maintaining compliance with all applicable regulations.

References

  • ChemBK. METHYL 3-[(2-METHOXY-2-OXOETHYL)THIO]BUTANOATE. Available from: [Link]

  • Google Patents. GB2474057A - A method of isolating and recovering thiol-containing compounds.
  • PubChem. Methyl 3-oxo-2-(2-oxoethyl)butanoate. Available from: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available from: [Link]

  • National Science Teaching Association. Laboratory Waste Disposal Safety Protocols. Available from: [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl 3-methoxypropionate. Available from: [Link]

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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